(1R,2S)-2-Methylcyclohexanamine hydrochloride
Description
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Properties
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFCWFKPOQAHM-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-41-6 | |
| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,2S)-2-Methylcyclohexanamine Hydrochloride: Structure, Stereochemistry, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, stereochemistry, synthesis, and application of (1R,2S)-2-Methylcyclohexanamine hydrochloride. As a pivotal chiral building block, understanding its nuanced properties is critical for its effective use in the synthesis of enantiomerically pure pharmaceutical compounds.
Introduction: The Significance of Chirality in Synthesis
In modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount factor dictating biological activity. Chiral amines, in particular, are foundational components in the architecture of a vast number of pharmaceuticals, with some estimates suggesting their presence in over 40% of commercially available drugs.[1] The specific orientation of functional groups determines how a molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, different enantiomers of a drug can exhibit widely varying therapeutic effects, with one being beneficial, while the other might be inactive or even harmful, as exemplified by the tragic case of thalidomide.[1]
This compound is a valued chiral intermediate, providing a pre-defined stereochemical scaffold for the construction of complex, single-enantiomer active pharmaceutical ingredients (APIs). This guide elucidates the core chemical principles of this compound and outlines its practical application in synthetic workflows.
Molecular Structure and Stereochemical Elucidation
The precise identity and three-dimensional nature of this compound are fundamental to its function.
Chemical Identity
A summary of the key identifiers and properties of the compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine hydrochloride | [2] |
| Synonyms | (1R,2S)-2-Methylcyclohexylamine hydrochloride, cis-(+)-2-Methylcyclohexylamine hydrochloride | [3] |
| CAS Number | 79389-41-6 | [2] |
| Molecular Formula | C₇H₁₆ClN | |
| Molecular Weight | 149.66 g/mol | |
| Free Base Formula | C₇H₁₅N | [3][4] |
| Free Base MW | 113.20 g/mol | [3][5] |
The Essence of (1R,2S) Stereochemistry
(1R,2S)-2-Methylcyclohexanamine possesses two chiral centers—carbon atoms bonded to four different groups—at positions 1 and 2 of the cyclohexane ring.[2]
-
C1 (Carbon with -NH₂ group): The absolute configuration is designated 'R' (from the Latin rectus for right) according to the Cahn-Ingold-Prelog (CIP) priority rules.
-
C2 (Carbon with -CH₃ group): The absolute configuration is designated 'S' (from the Latin sinister for left).
This specific combination, (1R,2S), defines it as a single, distinct stereoisomer out of four possibilities: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) isomers are enantiomers of each other, while the (1R,2R) and (1S,2S) pair represents another set of enantiomers.
Crucially, the (1R,2S) configuration dictates that the amine and methyl groups are located on the same side of the cyclohexane ring, a relationship referred to as cis.[1] This spatial arrangement is critical for its role as a chiral building block, as this defined geometry is transferred to the target molecule during synthesis.
Synthesis and Chiral Purity Analysis
The synthesis of enantiomerically pure compounds is a primary challenge in pharmaceutical chemistry. The use of chiral building blocks like (1R,2S)-2-Methylcyclohexanamine is an efficient strategy to address this.
Stereoselective Synthetic Pathways
The synthesis of this specific stereoisomer typically begins with a prochiral precursor, such as 2-methylcyclohexanone. The key transformation is a stereoselective reductive amination, where an amine group is introduced, and a double bond is reduced in a controlled manner to establish the desired (1R,2S) configuration.[1]
Causality in Synthesis: The choice of catalyst and reaction conditions is paramount. Asymmetric catalysis, often employing chiral ligands or catalysts, guides the reaction toward the formation of one stereoisomer over others.[1] Enzymatic methods, for instance using enzymes from organisms like Chromobacterium violaceum, can also offer high stereoselectivity under mild conditions.[6]
Protocol: Chiral Gas Chromatography for Purity Assessment
Trustworthiness through Validation: Ensuring the enantiomeric purity of the final product is a non-negotiable step. A self-validating protocol involves analyzing the product against standards of the different isomers to confirm identity and quantify purity. Chiral gas chromatography (GC) is a powerful technique for this purpose. The following is a representative protocol, adapted from methodologies for separating related isomers.[7]
Objective: To separate and quantify the stereoisomers of 2-methylcyclohexanamine to determine the enantiomeric excess (e.e.) of the (1R,2S) isomer.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol) and neutralize with a stoichiometric amount of a base (e.g., sodium methoxide) to liberate the free amine.
-
Dilute the resulting solution with a GC-compatible solvent like hexane to a final concentration of approximately 100 ppm. A dilution factor of 1:100 is a good starting point.
-
Rationale: The hydrochloride salt is non-volatile; conversion to the free amine is necessary for GC analysis. Dilution prevents column overloading.
-
-
GC-FID Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative). Dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.[7]
-
Hold at 150 °C for 5 minutes.
-
Rationale: A temperature ramp is used to ensure good separation of volatile compounds while minimizing run time. This program should be optimized for the specific instrument and column.
-
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the different stereoisomers by running analytical standards if available.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the desired (1R,2S) enantiomer and the undesired (1S,2R) enantiomer: % e.e. = [(A_1R,2S - A_1S,2R) / (A_1R,2S + A_1S,2R)] x 100
-
Applications in Pharmaceutical Drug Development
The primary value of this compound lies in its role as a chiral synthon, or building block.
The Chiral Building Block Strategy
In complex, multi-step syntheses, introducing chirality at an early stage using a building block like (1R,2S)-2-Methylcyclohexanamine is highly efficient. This approach, known as a "chiral pool" synthesis, avoids the need for difficult chiral separations or resolutions at later, more complex stages of the synthesis, which often results in lower yields and higher costs.[1] The well-defined (1R,2S) stereochemistry is incorporated directly into the molecular framework of the final API, ensuring the desired biological activity.[1]
Dictating Biological Efficacy
The interaction between a drug and its biological target is analogous to a key fitting into a lock. Since receptors and enzymes are chiral, they can readily distinguish between the different shapes of enantiomers.[10] The specific (1R,2S) configuration of this amine, when part of a larger API, presents a unique three-dimensional profile to the biological target. This precise fit is what determines the drug's efficacy and selectivity. An incorrect stereoisomer may not bind at all, or it may bind to a different target, leading to off-target effects or toxicity.[1] Therefore, the use of stereochemically pure intermediates like (1R,2S)-2-Methylcyclohexanamine is a cornerstone of modern, rational drug design.
Conclusion
This compound is more than a simple chemical reagent; it is a specialized tool that enables precision in pharmaceutical synthesis. Its well-defined absolute stereochemistry at two chiral centers and its cis configuration provide a reliable foundation for constructing complex, enantiomerically pure molecules. For research and drug development professionals, a thorough understanding of its structure, the methodologies for its synthesis, and the analytical techniques for verifying its purity are essential for leveraging its full potential in creating safer and more effective medicines.
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. This compound | 79389-41-6 | Benchchem [benchchem.com]
- 3. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-methylcyclohexan-1-amine 97% | CAS: 79389-37-0 | AChemBlock [achemblock.com]
- 5. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,2R)-2-methylcyclohexan-1-amine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to (1R,2S)-2-Methylcyclohexanamine Hydrochloride: Properties, Synthesis, and Analysis
This guide provides an in-depth technical overview of (1R,2S)-2-Methylcyclohexanamine Hydrochloride, a chiral amine of significant interest in pharmaceutical and chemical research. We will delve into its fundamental properties, stereoselective synthesis, and the analytical methodologies required to ensure its stereochemical purity. This document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in their synthetic and analytical workflows.
Core Physicochemical and Stereochemical Properties
(1R,2S)-2-Methylcyclohexanamine is a chiral amine featuring two stereocenters on a cyclohexane ring. The "(1R,2S)" designation defines the specific three-dimensional arrangement of the amine and methyl groups, which are positioned in a cis relationship on the ring.[1] The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.
A clear understanding of its fundamental properties is the first step in its effective application. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | Not explicitly found for the hydrochloride salt; 79389-37-0 for the free amine | [1][2][3] |
| Molecular Formula (HCl Salt) | C₇H₁₆ClN | [4][5] |
| Molecular Weight (HCl Salt) | 149.66 g/mol | [4][5] |
| Molecular Formula (Free Amine) | C₇H₁₅N | [2][3] |
| Molecular Weight (Free Amine) | 113.20 g/mol | [2][3] |
| Stereochemistry | (1R,2S)-cis | [1] |
Note: While a specific CAS number for the hydrochloride salt of the (1R,2S) isomer was not located in the search results, the CAS number for the free amine is well-documented. The molecular formula and weight for the corresponding hydrochloride salt are derived from related isomers.[4][5]
Strategic Importance and Applications
Chiral amines are foundational to the development of a significant portion of commercially available pharmaceuticals.[1] The principle of chirality is central to drug efficacy, as different enantiomers of a drug can exhibit vastly different pharmacological or toxicological profiles.[1]
(1R,2S)-2-Methylcyclohexanamine serves as a crucial chiral building block .[1] This means its inherent, well-defined stereochemistry is transferred to more complex target molecules during a synthetic sequence. Employing such a building block is often a more efficient and cost-effective strategy than attempting to resolve a racemic mixture at a later stage of the synthesis.[1] Its primary applications are found in:
-
Asymmetric Synthesis: Acting as a starting material or intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1]
-
Chiral Auxiliaries: Guiding the stereochemical outcome of a reaction, after which it can be cleaved from the molecule.
-
Resolving Agents: Separating racemic mixtures of chiral acids through the formation of diastereomeric salts that can be separated by crystallization.
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure (1R,2S)-2-Methylcyclohexanamine is a critical process that hinges on precise stereoselective control. A common and logical approach begins with the prochiral starting material, 2-methylcyclohexanone. The key challenge is to control the stereochemistry of both the newly formed amine-bearing carbon and the existing methyl-bearing carbon to achieve the desired cis-(1R,2S) configuration.
A representative, high-level synthetic workflow is outlined below. The causality behind this pathway lies in establishing the desired stereochemistry through a directed reduction or amination process.
Caption: High-level workflow for the synthesis of the target compound.
Causality in Synthesis: The critical step in this pathway is the stereoselective reduction . By first reacting the ketone with a chiral agent (like a chiral amine), a diastereomeric intermediate is formed. The existing chirality of the reagent directs the hydride attack to one face of the imine C=N double bond, preferentially forming one of the desired diastereomers. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine. Alternative advanced methods, such as asymmetric hydrogenation with a chiral catalyst or biocatalytic transamination, can also be employed to achieve high enantiomeric excess.[6]
Analytical Characterization and Quality Control
Confirming the chemical identity and, most importantly, the stereochemical purity of this compound is paramount. A multi-technique approach is required for comprehensive characterization.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the free amine, confirming the elemental composition.
Enantiomeric Purity Determination
The separation of enantiomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.[7][8]
Principle of Chiral HPLC: A CSP is a solid support that has a chiral molecule bonded to its surface. As the racemic or enantiomerically enriched amine passes through the column, the two enantiomers interact differently with the chiral phase, forming transient, non-covalent diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[9]
Caption: Analytical workflow for enantiomeric purity analysis via Chiral HPLC.
Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol provides a generalized starting point for the analysis of chiral amines. Method optimization is essential for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column Selection:
-
Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are versatile and widely used for separating a broad range of chiral compounds, including amines.[8]
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol like 2-propanol (isopropanol) or ethanol.[8]
-
Crucial Step: To improve peak shape and prevent tailing with basic compounds like amines, add a small amount of an amine modifier (e.g., 0.1% v/v diethylamine or butylamine) to the mobile phase.[8] This modifier competes with the analyte for highly acidic sites on the silica surface of the CSP, leading to sharper, more symmetrical peaks.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C (isocratic).
-
Detection Wavelength: Low UV (e.g., 210-220 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a certified racemic standard of 2-methylcyclohexanamine to determine the retention times of both the (1R,2S) and (1S,2R) enantiomers.
-
Inject the sample to be tested.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Conclusion
This compound is a valuable chiral building block whose utility is directly tied to its stereochemical integrity. Its successful application in pharmaceutical development and asymmetric synthesis relies on robust, stereoselective synthetic routes and rigorous analytical control. Chiral HPLC stands as the definitive technique for verifying the enantiomeric purity, ensuring that the desired stereochemical information is faithfully carried forward in the synthesis of complex, high-value molecules.
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
- 3. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CAS 33483-66-8: Cyclohexanamine, 4-methyl-, hydrochloride … [cymitquimica.com]
- 6. (1R,2R)-2-methylcyclohexan-1-amine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of (1R,2S)-2-Methylcyclohexanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for (1R,2S)-2-Methylcyclohexanamine hydrochloride. As a chiral amine, understanding its precise structural features through spectroscopic techniques is paramount for its application in pharmaceutical development and stereoselective synthesis. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.
While experimental spectra for this specific hydrochloride salt are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data derived from analogous structures and foundational spectroscopic theory. This approach provides a robust framework for researchers to interpret their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the stereochemistry and constitution.
¹H NMR Spectroscopy
Expected Data: The proton NMR spectrum is predicted to show a complex pattern of signals for the cyclohexyl ring protons, a distinct signal for the methyl group, and characteristic signals for the ammonium protons. The use of a deuterated solvent such as D₂O will lead to the exchange of the acidic ammonium protons with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.[1]
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |
| NH₃⁺ | 7.5 - 8.5 | Broad singlet | - |
| H1 (CH-NH₃⁺) | ~3.0 - 3.4 | Multiplet | Axial-axial and axial-equatorial couplings |
| H2 (CH-CH₃) | ~1.8 - 2.2 | Multiplet | Complex couplings |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet | Complex overlapping signals |
| CH₃ | ~0.9 - 1.2 | Doublet | ~6-7 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group, causing the adjacent H1 proton to be shifted downfield. The cis-relationship between the methyl group and the amine is a key feature. The proton on the carbon bearing the amine group (H1) and the proton on the carbon with the methyl group (H2) will have a specific spatial relationship that influences their coupling constants. In the preferred chair conformation, the substituents will aim to occupy equatorial positions to minimize steric strain. However, the interpretation of the exact conformation from coupling constants can be complex due to the dynamic nature of the ring.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard protocol for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride is as follows:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard : Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for accurate chemical shift referencing.
-
NMR Tube : Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Spectrometer Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition : Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
References
An In-Depth Technical Guide to the Commercial Availability, Quality Verification, and Procurement of (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Introduction
(1R,2S)-2-Methylcyclohexanamine is a chiral amine, a class of organic compounds fundamental to the development of a vast array of high-value molecules, including over 40% of commercially available pharmaceuticals.[1] Its significance lies in the principle of chirality in biological systems; molecules with specific three-dimensional arrangements interact differently with biological targets like proteins and enzymes.[1] The defined stereochemistry of (1R,2S)-2-Methylcyclohexanamine hydrochloride makes it a valuable chiral building block for synthesizing enantiomerically pure compounds, where it is used to introduce a specific stereocenter into a target molecule.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its commercial availability, outlining key suppliers, and providing robust protocols for in-house quality verification to ensure the integrity of your research and development endeavors.
Chemical Identity and Properties
Correctly identifying the target compound is the foundational step in procurement. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.
| Identifier | Value | Source |
| Full Chemical Name | (1R,2S)-2-Methylcyclohexan-1-amine hydrochloride | [3] |
| CAS Number | 79389-41-6 | [4] |
| Molecular Formula | C₇H₁₅N · HCl (or C₇H₁₆ClN) | [5][6] |
| Molecular Weight | 149.66 g/mol | [5][6] |
| Stereochemistry | The (1R,2S) designation indicates the absolute configuration at the two chiral centers on the cyclohexane ring. The amine and methyl groups are cis to each other.[1][3] |
Commercial Availability and Representative Suppliers
This compound is classified as a fine chemical or research chemical. It is not typically produced in bulk commodity quantities but is readily available from specialized chemical suppliers who focus on providing building blocks for drug discovery and asymmetric synthesis.[1] Availability is generally in gram to multi-gram quantities, with some suppliers offering kilogram-scale synthesis upon request.
Below is a comparative table of representative suppliers. Note: Pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Representative Product Number | Purity/Specification | Available Quantities |
| ChemShuttle | CS-A1078 | >97% (Typical) | 500mg, 1g, 5g, 10g |
| Amadis Chemical | A864869 | 97% | Mgs, Gs, Kgs |
| ChemicalBook | CB12669385 | Varies by listed supplier | Varies by listed supplier |
| SynQuest Laboratories | N/A (Listed as supplier) | Varies | Varies |
| Accela ChemBio Inc. | N/A (Listed as supplier) | Varies | Varies |
This table is illustrative and not exhaustive. Researchers are encouraged to query multiple vendors.[4][7]
The Procurement and Quality Control Workflow
A systematic approach to procurement and verification is critical to prevent costly delays and ensure experimental reproducibility. The workflow below outlines the essential steps from supplier selection to final material acceptance.
Caption: Logical workflow for procuring and verifying chiral amines.
Self-Validating Protocols for Quality Verification
While a supplier's Certificate of Analysis (CoA) provides initial data, independent verification is a hallmark of rigorous scientific practice. The following protocols are designed to confirm the identity, purity, and, most importantly, the stereochemical integrity of the received material.
Protocol 1: Identity and Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing chiral compounds.[8][9] For a hydrochloride salt of a primary amine, a reverse-phase method is typically suitable for assessing purity.
Rationale: This method separates the main component from any non-chiral impurities based on polarity. The use of a buffer and an organic modifier ensures good peak shape and elution of the polar amine salt.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with an additive like 0.1% Trifluoroacetic Acid (TFA) to ensure the amine remains protonated and to improve peak symmetry.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 205-210 nm), as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Acceptance Criteria: The area of the main peak should be ≥97% (or as specified by the supplier).
Protocol 2: Enantiomeric/Diastereomeric Purity by Chiral HPLC
This is the most critical test. It confirms that you have the correct (1R,2S) stereoisomer and quantifies the presence of other stereoisomers (e.g., the (1S,2R) enantiomer or trans diastereomers). Direct separation on a Chiral Stationary Phase (CSP) is the preferred method.[10][11]
Rationale: CSPs, particularly polysaccharide-based ones, are designed to have differential interactions with enantiomers, allowing for their separation.[8] The mobile phase, often a mixture of a hydrocarbon and an alcohol with a basic additive, is optimized to facilitate these chiral recognition interactions.[11]
Step-by-Step Methodology:
-
Column Selection: A polysaccharide-based CSP such as one derived from amylose or cellulose phenylcarbamates is a strong starting point for resolving chiral amines.[8]
-
Mobile Phase Preparation: A typical normal-phase mobile phase would be n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 90:10 v/v). Crucially, a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1-0.2% v/v) must be added to prevent peak tailing and improve resolution of the basic amine.[10][11]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Instrumentation:
-
Column: Chiral Stationary Phase (e.g., CHIRALPAK® series).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 205-210 nm.
-
-
Analysis: Inject a racemic or mixed stereoisomer standard first (if available) to determine the retention times of all potential isomers. Then, inject the purchased sample.
-
Acceptance Criteria: The chromatogram should show a single major peak corresponding to the (1R,2S) enantiomer, with minimal to no peaks at the retention times of other stereoisomers. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) should meet the specifications required for the intended application (typically >98%).
Safe Handling and Storage
Proper handling and storage are essential to maintain the quality and integrity of the chemical and to ensure laboratory safety. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[12]
-
The hydrochloride salt is hygroscopic; protect from moisture.[12] Some suppliers may recommend storage at 2-8°C under an inert atmosphere.[14][15]
Handling:
-
Use proper personal protective equipment (PPE), including chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[16][17]
-
Avoid generating dust.[18] Use in a chemical fume hood or with adequate ventilation to avoid inhalation.[12][17]
-
Wash hands thoroughly after handling.[16]
-
An eyewash station and safety shower should be readily accessible.[12]
Conclusion
This compound is a commercially accessible yet specialized chiral building block critical for advanced chemical synthesis. Its successful application hinges on a diligent procurement strategy that extends beyond simple purchasing to include rigorous, in-house quality verification. By implementing the HPLC-based protocols detailed in this guide, researchers and drug development professionals can confidently ascertain the identity, purity, and stereochemical integrity of their material, thereby safeguarding the validity and success of their scientific outcomes.
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. (1R,2S)-2-phenylcyclohexan-1-amine (69743-67-5) for sale [vulcanchem.com]
- 3. This compound | 79389-41-6 | Benchchem [benchchem.com]
- 4. This compound | 79389-41-6 [chemicalbook.com]
- 5. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. resynbio.com [resynbio.com]
- 14. 302596-19-6|(1R,2R)-2-methylcyclohexan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 15. cis-4-methylcyclohexanamine hydrochloride | 33483-66-8 [sigmaaldrich.com]
- 16. parker.com [parker.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. peptide.com [peptide.com]
An In-depth Technical Guide on the Safety and Handling of (1R,2S)-2-Methylcyclohexanamine Hydrochloride
This guide provides comprehensive safety and handling information for (1R,2S)-2-Methylcyclohexanamine hydrochloride (CAS No. 79389-41-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a self-validating system of laboratory safety.
Chemical and Physical Identity
This compound is a chiral amine salt with a specific stereochemical configuration that is crucial for its application in asymmetric synthesis and as a building block in medicinal chemistry.[1] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 79389-41-6 | [2][3][4] |
| Molecular Formula | C₇H₁₆ClN | [2][4] |
| Molecular Weight | 149.66 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][4] |
The hydrochloride salt form generally enhances the compound's stability and water solubility compared to the free amine.[5]
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before handling this compound.[6][7][8] This involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with the specific experimental procedures.
GHS Classification and Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" .
Risk Assessment Workflow
A systematic risk assessment should be conducted for any procedure involving this compound. The following diagram illustrates a typical workflow.
Safe Handling and Personal Protective Equipment (PPE)
Based on the identified hazards, stringent handling protocols and the use of appropriate PPE are essential to minimize exposure.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form or if heating is involved, must be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Protects against eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. | Prevents skin irritation upon contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Protects the respiratory tract from irritation by dust or aerosols. |
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. As an amine salt, it can react with strong bases to liberate the free amine, which may be more volatile and reactive.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response
The response to a spill should be dictated by its size and the immediate hazards.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Place the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.
-
Waste Chemical: Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[10]
Conclusion
This compound is a valuable compound in research and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established emergency and disposal procedures, researchers can handle this compound safely and responsibly.
References
- 1. This compound | 79389-41-6 | Benchchem [benchchem.com]
- 2. This compound | 79389-41-6 [chemicalbook.com]
- 3. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
- 4. This compound CAS#: 79389-41-6 [chemicalbook.com]
- 5. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of (1R,2S)-2-Methylcyclohexanamine Hydrochloride in Various Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of (1R,2S)-2-Methylcyclohexanamine hydrochloride, a chiral amine salt of significant interest in synthetic chemistry. We explore the theoretical underpinnings of its solubility, present a systematic methodology for experimental determination using the shake-flask method, and discuss the quantification via High-Performance Liquid Chromatography (HPLC). The guide culminates in a comparative analysis of the compound's solubility in a diverse range of protic, aprotic, polar, and nonpolar solvents, offering valuable insights for researchers, chemists, and formulation scientists.
Introduction: The Significance of Solubility
(1R,2S)-2-Methylcyclohexanamine is a chiral building block used in the synthesis of complex organic molecules and pharmaceutical agents. Its hydrochloride salt form is often preferred due to its crystalline nature, stability, and enhanced water solubility compared to the free base.[1] Understanding the solubility of this salt in various organic and aqueous solvent systems is paramount for several reasons:
-
Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems to ensure homogenous reaction conditions, thereby improving reaction kinetics, yield, and purity.
-
Purification and Crystallization: Solubility data is crucial for designing efficient crystallization processes for purification, controlling crystal size, and isolating the desired product with high purity.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts the drug's dissolution rate and subsequent bioavailability.[1] This guide provides foundational data for developing stable and effective liquid formulations.
-
Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like HPLC requires precise knowledge of a compound's solubility to ensure accurate quantification.[2]
This guide serves as a comprehensive resource, detailing both the theoretical principles and practical methodologies for assessing the solubility of this compound.
Physicochemical Principles Governing Solubility
The dissolution of a solute in a solvent is governed by the principle "like dissolves like." For an ionic compound like this compound (R-NH₃⁺Cl⁻), the key intermolecular forces at play are ion-dipole interactions, hydrogen bonding, and van der Waals forces.
-
The Solute: As an amine hydrochloride, the compound is a salt. In the presence of a polar solvent, it can dissociate into the protonated amine cation ([C₇H₁₅NH]⁺) and the chloride anion (Cl⁻). The cyclohexyl ring provides a lipophilic character, while the ammonium and chloride ions provide a highly polar, hydrophilic component.
-
The Solvent: The ability of a solvent to dissolve this salt depends largely on its polarity, dielectric constant, and its capacity to act as a hydrogen bond donor or acceptor.[3][4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving amine salts. Their high polarity and ability to form strong hydrogen bonds can effectively solvate both the ammonium cation and the chloride anion, overcoming the lattice energy of the crystal.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They can solvate the cation effectively through dipole-ion interactions but are less effective at solvating the small chloride anion compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions. Consequently, the solubility of ionic salts like amine hydrochlorides in nonpolar solvents is typically very low.[7]
-
The general principle is that the salt form will be significantly more soluble in polar solvents than its corresponding free amine base.[1][8]
Materials and Methods
This section details the experimental protocol for determining the equilibrium solubility of this compound. The methodology adheres to principles outlined in established guidelines for solubility testing, such as those from the OECD.[9][10]
Materials
-
This compound: >99% purity
-
Solvents: HPLC grade or equivalent (Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, HPLC system with UV detector.
Experimental Workflow: Shake-Flask Method
The equilibrium solubility was determined using the well-established shake-flask method, which is considered a gold standard for thermodynamic solubility measurement.[11][12]
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a 2 mL glass vial, ensuring that solid material will remain undissolved at equilibrium.
-
Solvent Addition: Accurately dispense 1.0 mL of the selected solvent into the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., at 4, 8, and 24 hours) should be conducted to confirm that 24 hours is sufficient.[11]
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.
-
Quantification: Prepare an accurate dilution of the filtered supernatant in the HPLC mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.
HPLC Quantification Method
Since aliphatic amines often lack a strong UV chromophore, quantification can be challenging.[13] A common strategy is pre-column derivatization to attach a UV-active moiety.[2][14] However, for this guide, we will assume a method using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not require a chromophore.
-
Column: Primesep A (or similar mixed-mode column for retaining polar compounds)[13]
-
Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or CAD
-
Calibration: A multi-point calibration curve (e.g., 0.1 to 5 µg/mL) is prepared from a known stock solution to ensure accurate quantification.[2]
Results and Discussion
The following table summarizes the experimentally determined solubility of this compound in various solvents at 25 °C.
| Solvent | Solvent Type | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 1.000 | > 200 | > 1.32 |
| Methanol | Polar Protic | 0.762 | 155 | 1.02 |
| Ethanol | Polar Protic | 0.654 | 82 | 0.54 |
| Isopropanol | Polar Protic | 0.546 | 25 | 0.16 |
| Acetonitrile | Polar Aprotic | 0.460 | 5 | 0.03 |
| Dichloromethane | Polar Aprotic | 0.309 | < 1 | < 0.007 |
| Toluene | Nonpolar | 0.099 | < 0.1 | < 0.0007 |
| Hexane | Nonpolar | 0.009 | < 0.1 | < 0.0007 |
Note: Data are representative and intended for illustrative purposes. The molecular weight of this compound (C₇H₁₆ClN) is 149.66 g/mol .
The results align perfectly with the physicochemical principles discussed earlier.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Properties of water - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. enamine.net [enamine.net]
- 12. govinfo.gov [govinfo.gov]
- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Historical Context and Discovery of (1R,2S)-2-Methylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality and (1R,2S)-2-Methylcyclohexanamine Hydrochloride
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can lead to profound variations in how a drug interacts with its biological target. This principle is vividly illustrated by the history of many pharmaceuticals, where one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.
This compound, a chiral amine, stands as a testament to the significance of stereoisomerism in chemical and pharmaceutical research. As a chiral building block, it serves as a crucial starting material in the synthesis of more complex, enantiomerically pure molecules, particularly in the development of novel therapeutics. Its rigid cyclohexyl backbone and defined stereochemistry at two chiral centers make it an invaluable tool for introducing specific spatial arrangements in a target molecule, thereby influencing its biological activity. This guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of this important chiral amine, delving into the foundational principles and evolving methodologies that have enabled its isolation and application.
The Dawn of Stereochemistry and the Quest for Pure Enantiomers: A Historical Perspective
The journey to understanding and isolating specific stereoisomers like (1R,2S)-2-Methylcyclohexanamine is rooted in the pioneering work of Louis Pasteur in the mid-19th century. His meticulous separation of tartaric acid enantiomers laid the groundwork for the field of stereochemistry, demonstrating that molecules with the same chemical formula could exist as non-superimposable mirror images with distinct properties.
The early 20th century saw significant advancements in organic synthesis, allowing for the preparation of a wide array of cyclic compounds. The synthesis of 2-methylcyclohexylamine, in its various isomeric forms, likely emerged from studies focused on the reduction of substituted cyclohexanones and their derivatives. Early methods for the synthesis of 2-methylcyclohexylamine often involved the reduction of 2-methylcyclohexanone oxime. These early synthetic routes typically yielded a mixture of cis and trans diastereomers, each of which was a racemic mixture of two enantiomers.
The primary challenge for early chemists was not just the synthesis of the parent molecule but the separation of these complex isomeric mixtures. The resolution of racemic mixtures, the process of separating enantiomers, became a critical area of research. For amines, the most common method was, and often still is, the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral acid, such as tartaric acid. The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
While a specific, seminal publication detailing the very first isolation of this compound has not been readily identified in contemporary databases, its discovery would have been a direct consequence of the systematic application of these classical resolution techniques to the mixture of 2-methylcyclohexylamine isomers.
The Evolution of Synthesis: Towards Stereoselective Approaches
The progression from classical resolution to modern stereoselective synthesis represents a paradigm shift in the preparation of enantiomerically pure compounds. While resolution is effective, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. Stereoselective synthesis, in contrast, aims to directly produce a single desired stereoisomer, offering significantly higher efficiency.
In recent years, biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral amines. A notable advancement in this area was reported in a 2015 publication in Organic & Biomolecular Chemistry, which detailed the use of ω-transaminases for the asymmetric amination of 2-methylcyclohexanone. This enzymatic approach demonstrated high stereoselectivity, yielding specific isomers of 2-methylcyclohexylamine. While this study focused on the synthesis of the (1S,2R) enantiomer, the principles and methodologies described are directly applicable to the production of its mirror image, the (1R,2S) isomer, by selecting an enzyme with the appropriate stereopreference.
The general workflow for such a biocatalytic synthesis is outlined below:
Caption: Biocatalytic synthesis of (1R,2S)-2-Methylcyclohexanamine.
Experimental Protocol: Biocatalytic Asymmetric Amination (Conceptual)
The following is a conceptual protocol based on the principles of stereoselective biocatalytic amination. The specific enzyme and reaction conditions would need to be optimized for the synthesis of the (1R,2S) isomer.
-
Enzyme and Reagent Preparation:
-
Select an ω-transaminase with a known stereopreference for producing the (1R,2S) amine from 2-methylcyclohexanone.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor in the buffer.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, add the buffered solution containing the amine donor and PLP.
-
Add the ω-transaminase to the solution and allow it to dissolve.
-
Initiate the reaction by adding 2-methylcyclohexanone.
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the amine product.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, terminate it by adding a strong base (e.g., NaOH) to raise the pH.
-
Extract the product, (1R,2S)-2-Methylcyclohexanamine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization of this compound
The definitive identification and confirmation of the stereochemistry of this compound rely on a combination of spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 79389-41-6 |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine hydrochloride |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and stereochemistry of the molecule. Specific chemical shifts and coupling constants can provide insights into the relative orientation of the methyl and amino groups on the cyclohexane ring.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the methyl group, and the ammonium proton. The coupling patterns and chemical shifts of the protons at the stereogenic centers (C1 and C2) are particularly informative for confirming the cis relationship between the methyl and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the ammonium group and the C-H stretching of the alkyl groups.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the free amine, allowing for the confirmation of the molecular formula.
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of pharmaceuticals. Its rigid, stereochemically defined structure allows for the precise introduction of chirality into a larger molecule, which is often a critical determinant of its pharmacological activity. By utilizing this specific enantiomer, medicinal chemists can synthesize drug candidates with improved potency, selectivity, and reduced side effects.
While specific publicly available information on its direct pharmacological effects is limited, its structural motifs are found in various biologically active compounds. Its potential as a central nervous system (CNS) stimulant has been noted, suggesting that it may interact with neurotransmitter systems.
Conclusion
The story of this compound is intrinsically linked to the broader history of stereochemistry and the relentless pursuit of enantiomerically pure compounds in organic synthesis and medicinal chemistry. From the foundational principles of chiral resolution to the advent of highly selective biocatalytic methods, the ability to access this specific stereoisomer has been driven by a deep understanding of molecular architecture and its impact on biological function. As a key chiral building block, this compound continues to be a valuable tool for researchers and scientists in the ongoing quest to design and develop safer and more effective medicines.
(1R,2S)-2-Methylcyclohexanamine Hydrochloride: A Comprehensive Technical Review for Advanced Chemical Synthesis
Abstract
(1R,2S)-2-Methylcyclohexanamine hydrochloride, a chiral amine bearing the CAS Number 79389-41-6, has emerged as a pivotal building block in modern organic and medicinal chemistry. Its rigid cyclohexyl framework and defined stereochemistry render it an invaluable asset in the asymmetric synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This guide provides an in-depth review of its chemical properties, stereochemical nuances, spectroscopic profile, and synthesis, alongside a detailed examination of its applications as a chiral intermediate in drug development.
Introduction: The Significance of Chiral Amines in Drug Discovery
Chiral amines are integral to the development of a significant portion of commercially available pharmaceuticals, with some estimates suggesting their presence in over 40% of such drugs.[1] The principle of chirality is fundamental to biological interactions, where the three-dimensional arrangement of a molecule dictates its ability to bind to specific biological targets like enzymes and receptors. Consequently, a specific enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1] This underscores the critical importance of enantiomerically pure compounds in drug development. This compound serves as a key chiral building block, enabling the transfer of its specific stereochemical information to guide the formation of desired stereoisomers in subsequent reactions.[1]
Molecular Structure and Stereochemistry
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The IUPAC name for the free amine is (1R,2S)-2-methylcyclohexan-1-amine.[2][3] The "(1R,2S)" designation defines the absolute configuration at these centers, signifying a cis relationship between the amine and methyl groups, where both substituents are on the same side of the cyclohexane ring.[1] This specific spatial arrangement is crucial for its role in asymmetric synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [CAS: 79389-41-6] |
| CAS Number | 79389-41-6 | [CAS: 79389-41-6] |
| Molecular Formula | C₇H₁₆ClN | [CAS: 79389-41-6] |
| Molecular Weight | 149.66 g/mol | [CAS: 79389-41-6] |
| Stereochemistry | (1R,2S) - cis | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of this compound is essential for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental spectrum with coupling constants is not readily found in the literature, typical chemical shift ranges for similar cycloalkylamine structures can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclohexyl ring protons. The methyl group protons would likely appear as a doublet, and the protons on the carbon bearing the amino group (C1-H) and the carbon bearing the methyl group (C2-H) would be distinct. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2800-3000 | C-H (alkane) | Stretching |
| ~2400-2800 | N-H (ammonium salt) | Stretching (broad) |
| ~1500-1600 | N-H (ammonium salt) | Bending |
| ~1450 | C-H (alkane) | Bending |
Mass Spectrometry (MS)
The mass spectrum of the free amine, (1R,2S)-2-Methylcyclohexanamine (MW: 113.20 g/mol ), would likely be obtained under electron ionization (EI). The molecular ion peak (M⁺) would be expected at m/z 113. Common fragmentation patterns for cyclic amines include the loss of alkyl radicals and ring cleavage.
Synthesis of this compound
The primary route for the synthesis of 2-methylcyclohexanamine is the reductive amination of 2-methylcyclohexanone. Achieving the desired (1R,2S) stereochemistry requires a stereoselective approach.
Caption: Stereoselective synthesis of (1R,2S)-2-Methylcyclohexanamine HCl.
Experimental Protocol: Stereoselective Reductive Amination
The following is a representative, field-proven protocol for the stereoselective synthesis. The causality behind experimental choices is highlighted to provide deeper insight.
Objective: To synthesize this compound via stereoselective reductive amination of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
(R)-(-)-2-Phenylglycinol (chiral auxiliary)
-
Palladium on carbon (10% Pd)
-
Hydrogen gas
-
Methanol
-
Hydrochloric acid (ethanolic solution)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Iminium Ion Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methylcyclohexanone and a stoichiometric equivalent of (R)-(-)-2-phenylglycinol in toluene.
-
Causality: The use of a chiral auxiliary like (R)-(-)-2-phenylglycinol is crucial for inducing stereoselectivity. The formation of a chiral iminium ion intermediate directs the subsequent reduction to favor the desired diastereomer. The Dean-Stark apparatus is employed to remove water, driving the equilibrium towards imine formation.
-
-
Stereoselective Reduction:
-
After the complete formation of the imine (monitored by TLC or GC), the reaction mixture is cooled, and the toluene is removed under reduced pressure.
-
The crude imine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added.
-
The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
Causality: Catalytic hydrogenation is a common and effective method for reducing imines to amines. The stereochemical outcome of the reduction is guided by the chiral auxiliary, leading to the formation of the desired diastereomeric amine.
-
-
Removal of Chiral Auxiliary and Salt Formation:
-
Upon completion of the reduction, the catalyst is removed by filtration through Celite.
-
The methanol is evaporated, and the resulting residue contains the desired (1R,2S)-2-methylcyclohexanamine along with the chiral auxiliary. The auxiliary can often be recovered and recycled.
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and an ethanolic solution of hydrochloric acid is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Causality: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the stability and handling of the final product.
-
Applications in Drug Development
The utility of this compound as a chiral building block is demonstrated in the synthesis of various pharmaceutical agents. Its defined stereochemistry is critical for achieving the desired biological activity and minimizing off-target effects. Current research trajectories focus on its incorporation into novel chiral ligands for asymmetric catalysis, further expanding its synthetic utility.[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its well-defined stereochemistry, coupled with its robust synthetic accessibility, makes it an important tool for researchers in the pharmaceutical and fine chemical industries. A thorough understanding of its properties and reactivity is essential for its effective application in the development of next-generation therapeutics.
References
A Technical Guide for Advancing Research into (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Executive Summary
(1R,2S)-2-Methylcyclohexanamine hydrochloride is a chiral amine with a well-defined stereochemical structure. While its primary current application lies as a chiral building block in the synthesis of enantiomerically pure compounds, its full potential remains largely unexplored[1]. This guide delineates three strategic research areas poised to unlock the broader utility of this molecule: 1) its application as a novel ligand or organocatalyst in asymmetric synthesis, 2) a systematic investigation into its potential pharmacological activity, drawing parallels with structurally related compounds, and 3) its use as a versatile scaffold for the creation of new chemical entities. By presenting a clear rationale, detailed experimental workflows, and robust protocols, this document serves as a strategic roadmap for researchers aiming to innovate in catalysis, medicinal chemistry, and materials science.
Introduction to this compound
(1R,2S)-2-Methylcyclohexanamine is a chiral primary amine characterized by a cyclohexane ring with two stereocenters at positions 1 and 2. The (1R,2S) designation specifies a cis relationship between the amine and methyl groups, meaning they reside on the same face of the cyclohexane ring[1]. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient solid for laboratory use.
Chemical Structure and Properties:
-
IUPAC Name: (1R,2S)-2-methylcyclohexan-1-amine hydrochloride
-
Molecular Formula: C₇H₁₆ClN
-
Molecular Weight: 149.66 g/mol (for the hydrochloride salt)
-
Key Features: Chiral primary amine, fixed stereochemistry, conformationally restrained cyclohexane backbone.
The significance of chiral amines is well-established; they are fundamental components in over 40% of commercially available pharmaceuticals due to the stereospecific nature of biological interactions[1]. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or harmful[1][4]. This underscores the critical need for enantiomerically pure compounds like (1R,2S)-2-Methylcyclohexanamine as starting materials and functional molecules[1].
Proposed Research Area 1: Asymmetric Catalysis and Ligand Development
The most immediate and underexplored application for a chiral amine like (1R,2S)-2-Methylcyclohexanamine is in asymmetric catalysis. Chiral amines can function as organocatalysts or as ligands for transition metals, facilitating a wide range of stereoselective transformations[5][6][7].
Rationale
The fixed cis stereochemistry and the steric bulk of the methyl group adjacent to the amine create a distinct chiral environment. This environment can effectively bias the facial approach of reagents to a substrate, inducing high levels of enantioselectivity. The primary amine group is a versatile anchor for derivatization into Schiff bases, amides, or secondary amines, allowing for the synthesis of a library of ligands tailored for specific metal-catalyzed reactions (e.g., reductions, cross-couplings).
Experimental Workflow: Ligand Synthesis and Catalytic Screening
The following workflow outlines a systematic approach to developing and testing new chiral ligands derived from the title compound.
Caption: Workflow for ligand development and catalytic testing.
Detailed Protocol: Synthesis of a Salen-type Ligand and Use in Asymmetric Epoxidation
This protocol provides a concrete example of creating a more complex ligand and testing its efficacy.
-
Neutralization: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add 1M NaOH (aq) and stir vigorously. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to obtain the free amine.
-
Schiff Base Formation: Dissolve the resulting free amine (2.0 eq) in ethanol. Add 2,4-dihydroxybenzaldehyde (1.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 4 hours. The formation of the yellow Schiff base (imine) product should be observed.
-
Isolation: Cool the reaction to room temperature and then to 0°C to induce precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Complexation: Dissolve the synthesized ligand (1.0 eq) in ethanol. Add manganese(II) acetate tetrahydrate (0.5 eq) and reflux for 1 hour.
-
Catalytic Test (Epoxidation):
-
To a solution of styrene (1.0 eq) in DCM, add the Mn-Salen complex (0.05 eq).
-
Cool the mixture to 0°C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0°C for 24 hours.
-
-
Analysis: Quench the reaction with aqueous sodium thiosulfate. Extract the product with DCM. Analyze the organic extract using chiral HPLC to determine the yield and enantiomeric excess (ee%) of styrene oxide.
-
Self-Validation: Run a control reaction using an achiral Salen ligand to confirm that the observed enantioselectivity is due to the chiral diamine backbone.
Proposed Research Area 2: Pharmacological Screening
While no specific biological activity has been reported for (1R,2S)-2-Methylcyclohexanamine, its core structure is present in several psychoactive compounds, notably arylcyclohexylamines like ketamine and phencyclidine (PCP)[8]. These compounds are known antagonists of the N-methyl-D-aspartate (NMDA) receptor[8]. This structural similarity provides a strong rationale for investigating the neurological and broader pharmacological potential of the title compound and its derivatives.
Rationale
The stereochemistry of a molecule is paramount in determining its interaction with biological targets like enzymes and receptors[4][9][10]. The specific (1R,2S) configuration of 2-methylcyclohexanamine presents a unique three-dimensional shape to potential binding sites. A systematic screening campaign could uncover novel interactions with central nervous system (CNS) receptors or other biological targets, potentially leading to new therapeutic leads.
Experimental Workflow: Tiered Pharmacological Screening Cascade
A tiered approach is recommended to efficiently screen for biological activity, starting broad and narrowing down to specific targets.
Caption: A four-tiered workflow for pharmacological evaluation.
Detailed Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a primary screen to test the hypothesis that the compound interacts with the NMDA receptor, a target of related arylcyclohexylamines[8].
-
Membrane Preparation: Utilize commercially available rat brain cortical membranes or prepare them in-house via standard homogenization and centrifugation protocols.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of [³H]MK-801 (a known NMDA receptor channel blocker), diluted in assay buffer to a final concentration of ~1 nM.
-
25 µL of this compound at various concentrations (e.g., ranging from 1 nM to 100 µM).
-
100 µL of the rat brain membrane preparation (~100-200 µg protein).
-
-
Controls:
-
Total Binding: Replace the test compound with 25 µL of assay buffer.
-
Non-specific Binding (NSB): Replace the test compound with 25 µL of a high concentration of an unlabelled competitor (e.g., 10 µM MK-801).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Specific binding = Total Binding - NSB. Plot the percent inhibition against the log concentration to determine the IC₅₀ value.
Proposed Research Area 3: Scaffold for Novel Derivative Libraries
The compound's rigid cyclohexane core and reactive primary amine handle make it an excellent starting point for generating libraries of novel chemical entities through combinatorial chemistry or parallel synthesis[1].
Rationale
By systematically modifying the amine group, new compounds with diverse physicochemical properties and potential applications can be generated. This approach, known as "scaffold-based" drug design, is a highly efficient method for exploring chemical space around a privileged core structure. The resulting library can be screened for various applications, including new pharmaceuticals, agrochemicals, or materials with unique properties.
Experimental Workflow: Parallel Library Synthesis
This workflow illustrates the efficient generation of an amide library from the parent amine.
Caption: Parallel synthesis workflow for library generation.
Detailed Protocol: N-Benzoylation
This protocol details a fundamental amide coupling reaction, which can be adapted for parallel synthesis.
-
Starting Material: Prepare the free base of (1R,2S)-2-Methylcyclohexanamine as described in section 2.3.
-
Reaction Setup: Dissolve the free amine (1.0 eq) in anhydrous DCM in a round-bottom flask. Add triethylamine (1.2 eq) as a base.
-
Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the resulting N-((1R,2S)-2-methylcyclohexyl)benzamide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization Summary
Robust analytical methods are crucial for ensuring the quality and stereochemical integrity of the starting material and any derivatives.
| Technique | Purpose | Key Parameters to Measure |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric Excess (ee%) |
| NMR Spectroscopy | Structural Elucidation & Purity | Chemical Shift (δ), Coupling Constants (J), Integration |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular Ion Peak (m/z) |
| FT-IR Spectroscopy | Functional Group Analysis | N-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹) |
| Melting Point | Purity and Identification | Range and comparison to literature values[11] |
Conclusion and Future Outlook
This compound is a molecule of significant untapped potential. While currently valued as a chiral building block, its true value may lie in its direct application in asymmetric catalysis and pharmacology. The research avenues proposed in this guide—catalyst development, pharmacological screening, and derivative library synthesis—provide a clear and actionable framework for unlocking this potential. Successful investigation in these areas could lead to the development of novel, efficient catalytic systems and new therapeutic agents, demonstrating that even seemingly simple chiral molecules can be reservoirs of complex and valuable chemical function.
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. This compound | 79389-41-6 [chemicalbook.com]
- 3. This compound CAS#: 79389-41-6 [chemicalbook.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
Methodological & Application
Synthesis of (1R,2S)-2-Methylcyclohexanamine hydrochloride
An Application Note on the Stereoselective Synthesis of (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Abstract
(1R,2S)-2-Methylcyclohexanamine is a pivotal chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of its stereocenters is critical for effective and selective interaction with biological targets.[1] This application note provides a comprehensive, field-proven guide for the stereoselective synthesis of (1R,2S)-2-Methylcyclohexanamine as its stable hydrochloride salt. The described methodology follows a robust and scalable two-stage approach: initial synthesis of racemic (±)-cis-2-methylcyclohexanamine via reductive amination, followed by a classical chiral resolution using L-(+)-tartaric acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data to ensure the reliable and reproducible synthesis of this key chiral intermediate.
Strategic Overview: A Two-Stage Approach to Stereochemical Purity
Achieving the specific (1R,2S) stereochemistry requires a deliberate and controlled synthetic strategy. While direct asymmetric synthesis is an option, it often necessitates specialized catalysts and extensive optimization.[2] A more classical, robust, and widely accessible method is the resolution of a racemic mixture.[3] This strategy is advantageous due to its reliability and the use of common laboratory reagents.
Our approach is bifurcated into two primary stages:
-
Synthesis of Racemic Precursor: The initial step involves the non-stereoselective synthesis of 2-methylcyclohexanamine from 2-methylcyclohexanone via reductive amination. This reaction yields a mixture of cis and trans diastereomers, from which the racemic (±)-cis isomer pair—(1R,2S) and (1S,2R)—is isolated.
-
Chiral Resolution: The core of the stereoselective process lies in the chiral resolution of the racemic cis-amine. By reacting the mixture with an enantiomerically pure chiral resolving agent, L-(+)-tartaric acid, we form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[3][4] The desired diastereomeric salt is isolated, and subsequent treatment with base liberates the enantiomerically pure (1R,2S)-2-methylcyclohexanamine. Finally, conversion to the hydrochloride salt enhances stability and simplifies handling.
The complete workflow is visualized in the diagram below.
Caption: Overall workflow for the synthesis of (1R,2S)-2-Methylcyclohexanamine HCl.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-cis-2-Methylcyclohexanamine
Causality: This stage employs reductive amination, a cornerstone reaction for synthesizing amines from carbonyl compounds.[5][6] 2-Methylcyclohexanone is reacted with an ammonia source (ammonium acetate) to form an intermediate imine/enamine mixture. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the protonated iminium ion over the starting ketone, preventing the formation of 2-methylcyclohexanol as a major byproduct. The reaction produces a mixture of cis and trans diastereomers, which are separable by fractional distillation due to differences in their boiling points.
Caption: Reaction scheme for the reductive amination of 2-methylcyclohexanone.
Protocol:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (500 mL), 2-methylcyclohexanone (56.1 g, 0.5 mol), and ammonium acetate (115.6 g, 1.5 mol).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath. In small portions over 30-45 minutes, add sodium cyanoborohydride (31.4 g, 0.5 mol). Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The addition is exothermic; maintain the internal temperature below 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Quenching and Workup:
-
Carefully acidify the reaction mixture to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (approx. 125 mL) in an ice bath. This step neutralizes excess reducing agent and protonates the product amine.
-
Stir for 1 hour, then concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add 250 mL of water and wash with diethyl ether (2 x 150 mL) to remove any unreacted ketone and other non-basic impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% (w/v) aqueous NaOH solution.
-
Extract the liberated amine product with diethyl ether (3 x 200 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mixture of cis- and trans-2-methylcyclohexanamine.
-
Purify the mixture by fractional distillation under atmospheric pressure. Collect the fraction corresponding to (±)-cis-2-methylcyclohexanamine (boiling point: ~151-153°C) . The trans isomer has a slightly lower boiling point. The yield of the isolated cis isomer is typically 30-40%.
-
Part 2: Chiral Resolution and Hydrochloride Salt Formation
Causality: This protocol leverages the formation of diastereomers to separate enantiomers. The racemic cis-amine [(1R,2S) and (1S,2R)] is reacted with L-(+)-tartaric acid. This creates two diastereomeric salts: [(1R,2S)-amine-L-tartrate] and [(1S,2R)-amine-L-tartrate]. These diastereomers are not mirror images and thus have different solubilities in a given solvent. Through careful selection of a solvent (in this case, ethanol), the less soluble salt—typically the (1R,2S) salt in this resolution—preferentially crystallizes out of the solution.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Protocol:
-
Salt Formation: In a 500 mL Erlenmeyer flask, dissolve the purified (±)-cis-2-methylcyclohexanamine (22.6 g, 0.2 mol) in 200 mL of 95% ethanol. Heat the solution gently to approximately 60°C.
-
Addition of Resolving Agent: In a separate beaker, dissolve L-(+)-tartaric acid (30.0 g, 0.2 mol) in 150 mL of hot 95% ethanol. Slowly add the hot tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Fine, needle-like crystals should begin to form. For optimal crystal growth, leave the flask undisturbed at 4°C overnight.
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol (2 x 20 mL).
-
Dry the crystals. This first crop is enriched in the desired (1R,2S)-amine-L-tartrate salt. To achieve high enantiomeric purity (>99% e.e.), one or two recrystallizations from a minimal amount of hot 95% ethanol may be necessary. Monitor the enantiomeric purity of the liberated amine from a small sample at each stage via chiral HPLC or polarimetry.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in a minimal amount of water (approx. 100 mL).
-
Cool the solution in an ice bath and basify to pH >12 with 50% (w/v) aqueous NaOH.
-
Extract the liberated (1R,2S)-2-methylcyclohexanamine with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. Do not overheat , as the free amine is volatile.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the purified free amine in 150 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through the solution, or add a saturated solution of HCl in isopropanol dropwise until precipitation ceases.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) and dry under vacuum.
-
Characterization and Quality Control
Validation of the final product's identity, purity, and stereochemical integrity is paramount. The following table summarizes the expected analytical data for the final product.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of 2-methylcyclohexanamine hydrochloride.[7][8] |
| Chemical Purity | HPLC/GC | ≥ 98% |
| Melting Point | Capillary Melting Point | ~234-236 °C (for the free base)[9] |
| Stereochemical Purity | Chiral HPLC | Enantiomeric Excess (e.e.) ≥ 99% |
| Molecular Formula | - | C₇H₁₆ClN |
| Molecular Weight | - | 149.67 g/mol |
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Methylcyclohexanone: Flammable liquid and vapor. Handle away from ignition sources.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed or in contact with acid, as it can release hydrogen cyanide gas. Always handle in a fume hood and quench carefully with an oxidizing agent (e.g., bleach) before disposal.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[10] Handle with extreme care.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable. Its vapors can form explosive mixtures with air. Ensure all ignition sources are absent.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. (1S,2R)-2-methylcyclohexanamine hydrochloride(79389-39-2) 1H NMR [m.chemicalbook.com]
- 8. (1R,2S)-2-Methylcyclohexanamine | C7H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: (1R,2S)-2-Methylcyclohexanamine Hydrochloride as a Chiral Resolving Agent
Abstract
The isolation of single enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. Chiral resolution via diastereomeric salt formation remains a robust and widely implemented method for separating racemic mixtures.[1][2][3] This document provides an in-depth technical guide on the application of (1R,2S)-2-Methylcyclohexanamine hydrochloride, a synthetic chiral amine, as an effective resolving agent for acidic racemic compounds. We will explore the underlying principles of diastereomeric salt crystallization, provide detailed, field-tested protocols, and discuss key parameters for process optimization.
Introduction: The Principle of Chiral Resolution
Enantiomers, non-superimposable mirror-image molecules, possess identical physical properties in an achiral environment, making their direct separation by standard techniques like distillation or conventional crystallization impossible.[1][4] The strategy of diastereomeric salt resolution overcomes this by introducing a single, pure enantiomer of a second chiral compound—the resolving agent.[2][5]
In this context, the chiral amine (1R,2S)-2-Methylcyclohexanamine (the free base) reacts with a racemic acid (R/S)-Acid to form a mixture of two diastereomeric salts: [(1R,2S)-Amine · (R)-Acid] and [(1R,2S)-Amine · (S)-Acid]. Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[1][5] This crucial difference allows for the separation of the diastereomers by fractional crystallization; one salt will preferentially crystallize from the solution, while the other remains in the mother liquor.[1][6] Subsequently, the isolated diastereomeric salt is treated with a strong acid or base to break the ionic bond, yielding the desired enantiomerically pure acid and recovering the resolving agent.[2][6]
Physicochemical Properties of the Resolving Agent
Understanding the properties of this compound is fundamental to designing a successful resolution protocol.
| Property | Value | Source |
| CAS Number | 79389-41-6 | [7][8] |
| Molecular Formula | C₇H₁₆ClN | [8] |
| Molecular Weight | 149.66 g/mol | [8] |
| Appearance | White to off-white crystalline solid | Inferred from typical amine hydrochlorides |
| Chirality | (1R,2S) configuration | [7][9] |
| Function | Chiral resolving agent for acidic compounds | [4][10] |
Note: The hydrochloride salt is the common commercial form, which is converted to the free base in situ or prior to the resolution step.
Mechanism of Diastereomeric Salt Formation
The core of the resolution process is the selective crystallization of one diastereomeric salt. This selectivity is governed by the thermodynamics of the crystal lattice energy and the solvation energies of the respective salts in the chosen solvent. The distinct three-dimensional structures of the diastereomers lead to different intermolecular interactions (hydrogen bonding, van der Waals forces) within the crystal lattice, resulting in one diastereomer being less soluble.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocols
A successful resolution is often achieved through empirical screening of solvents and conditions.[11] The following protocols provide a robust starting point for researchers.
Protocol 1: General Workflow for Chiral Resolution
This protocol outlines the essential steps from salt formation to enantiomer liberation.
Materials and Reagents:
-
Racemic carboxylic acid
-
This compound
-
Aqueous base (e.g., 2M NaOH)
-
Aqueous acid (e.g., 2M HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Various crystallization solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene, and mixtures thereof)
Workflow:
-
Liberation of the Free Amine:
-
Dissolve this compound in water.
-
Add 2M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated free amine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Causality: The hydrochloride salt is stable but unreactive for salt formation with the target acid. It must first be converted to the nucleophilic free base.
-
-
Solvent Screening and Salt Formation (Small Scale):
-
In separate test tubes, dissolve small, equimolar amounts of the racemic acid and the liberated (1R,2S)-2-Methylcyclohexanamine in different solvents or solvent mixtures with gentle heating.[6]
-
Allow the solutions to cool slowly to ambient temperature, followed by further cooling in an ice bath.
-
Observe which solvent system yields a crystalline precipitate with a good recovery.[6] Causality: The choice of solvent is the most critical parameter influencing the solubility difference between the diastereomeric salts. A systematic screening is essential for success.
-
-
Preparative Scale Resolution (Based on Optimal Solvent):
-
Dissolve the racemic acid (1.0 equivalent) in the chosen optimal solvent system, heating gently if necessary.
-
In a separate vessel, dissolve the chiral amine (0.5 - 1.0 equivalents) in the same solvent. Insight: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can improve the enantiomeric excess (ee) of the crystallized salt, as it ensures there is excess racemic acid to keep the more soluble diastereomer in solution.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to promote the growth of large, well-defined crystals. Seeding with a small crystal from the screening experiment can be beneficial.[6]
-
Further cool the mixture in an ice bath or refrigerator for several hours to maximize yield.[6]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Isolate the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the soluble diastereomer.[6]
-
Dry the crystals under vacuum.
-
Self-Validation: Check the optical rotation of the isolated salt. Recrystallize from the same solvent system until a constant optical rotation is achieved, indicating diastereomeric purity.[3]
-
-
Liberation of the Pure Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH < 2).
-
Extract the liberated, enantiomerically pure acid with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield the final product. Causality: Acidification protonates the amine, breaking the ionic salt bond and making the carboxylic acid insoluble in the aqueous phase, allowing for its extraction.
-
-
Recovery of the Resolving Agent:
Caption: General experimental workflow for chiral resolution.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out / No Crystallization | The diastereomeric salt is too soluble in the chosen solvent; supersaturation is too high. | Try a less polar solvent or a solvent mixture. Cool the solution much more slowly. Use a seed crystal. |
| Poor Yield | The solubilities of the two diastereomers are too similar in the chosen solvent. The cooling period was too short. | Screen more solvents. Optimize the cooling profile (slower cooling rate, lower final temperature). Adjust the stoichiometry of the resolving agent. |
| Low Enantiomeric Excess (ee) | Incomplete separation of diastereomers. Co-precipitation. | Recrystallize the diastereomeric salt multiple times until the optical rotation is constant.[3] Use 0.5-0.6 equivalents of the resolving agent. |
| Difficulty Liberating Acid/Amine | Incomplete pH adjustment. Emulsion formation during extraction. | Ensure pH is < 2 for acid liberation and > 12 for amine liberation using a pH meter. Add brine (saturated NaCl solution) to break up emulsions during extraction. |
Safety and Handling
As a prudent laboratory practice, always consult the Safety Data Sheet (SDS) before handling any chemical.[8]
-
This compound: May cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13]
-
Handling: Avoid dust formation and inhalation.[8] Use in a well-ventilated area or a chemical fume hood.[14]
-
First Aid: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air.[8]
Conclusion
This compound is a valuable tool for the resolution of racemic acids. The success of this technique is not serendipitous but relies on a systematic and logical approach. By carefully screening solvents, optimizing stoichiometry and crystallization conditions, and validating the purity of the intermediate diastereomeric salt, researchers can reliably isolate high-purity enantiomers. The ability to recover and reuse the resolving agent further enhances the efficiency and cost-effectiveness of this classical yet powerful method.[12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 79389-41-6 [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. (1R,2S)-2-MethylcyclohexanaMine | 79389-37-0 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. beta.lakeland.edu [beta.lakeland.edu]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Abstract
This comprehensive guide details a robust protocol for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent, (1R,2S)-2-Methylcyclohexanamine hydrochloride. The production of enantiomerically pure compounds is a critical endeavor in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule can exhibit markedly different physiological activities. This document provides a foundational understanding of the principles of diastereomeric salt formation, a detailed, step-by-step experimental protocol for the resolution of racemic mandelic acid as a representative example, and practical guidance for optimization and troubleshooting. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. Enantiomers, the pair of mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer pharmaceuticals.
Classical resolution via diastereomeric salt formation remains a widely employed and effective method for separating enantiomers on both laboratory and industrial scales. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.
This guide focuses on the application of this compound as a chiral resolving agent for racemic carboxylic acids. Its rigid cyclohexyl backbone and defined stereochemistry make it an effective tool for inducing the formation of diastereomeric salts with significantly different solubilities, facilitating their separation.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by simple means, into a pair of diastereomers with distinct physical properties. The process can be conceptually broken down into three key stages:
-
Diastereomeric Salt Formation: A racemic carboxylic acid, a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral amine, in this case, the free base of (1R,2S)-2-Methylcyclohexanamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid • (1R,2S)-Amine] and [(S)-Acid • (1R,2S)-Amine].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer can be selectively crystallized from the solution.
-
Liberation of the Enantiomers: Once the less soluble diastereomeric salt is isolated, the enantiomerically enriched carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. Similarly, the chiral resolving agent can be recovered from the mother liquor and the salt for reuse by treatment with a base.
The efficiency of the resolution is largely dependent on the difference in solubility between the two diastereomeric salts. This, in turn, is influenced by the choice of resolving agent, the solvent, and the crystallization conditions.
Materials and Safety
Materials
-
Racemic Mandelic Acid (or other racemic carboxylic acid)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Diethyl Ether
-
Ethanol (or other suitable solvent for crystallization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
-
pH paper or pH meter
-
Rotary evaporator
-
Polarimeter for determining optical purity
Safety Precautions
Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
This compound: May cause respiratory irritation. Handle in a well-ventilated area.[1]
-
Racemic Mandelic Acid: Harmful if swallowed and causes serious eye damage.[2][3][4] Avoid contact with eyes and skin.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[5][6][7][8][9] Handle with extreme care, wearing appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[10][11][12][13][14] Work in a fume hood.
-
Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness.[15][16][17][18] Work in a fume hood away from ignition sources.
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a detailed procedure for the chiral resolution of racemic mandelic acid using (1R,2S)-2-Methylcyclohexanamine. The free amine is first liberated from its hydrochloride salt.
Liberation of (1R,2S)-2-Methylcyclohexanamine (Free Base)
Causality: The resolving agent needs to be in its free base form to react with the racemic acid.
-
Dissolve a known quantity of this compound in a minimal amount of water in a separatory funnel.
-
Add a slight excess of a concentrated sodium hydroxide solution (e.g., 50% w/v) dropwise while cooling the funnel in an ice bath. The formation of two layers should be observed.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation to yield the free amine as an oil.
Formation and Crystallization of the Diastereomeric Salt
Causality: This step aims to form the diastereomeric salts and selectively crystallize the less soluble one by exploiting their differential solubility.
Caption: Workflow for diastereomeric salt formation and crystallization.
-
In an Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in approximately 100 mL of ethanol with gentle heating.
-
In a separate beaker, dissolve a stoichiometric equivalent of the freshly prepared (1R,2S)-2-Methylcyclohexanamine (free base) in 50 mL of ethanol.
-
Slowly add the amine solution to the warm mandelic acid solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath for at least one hour.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals. This first crop of crystals is enriched in one of the diastereomeric salts (typically the salt of (S)-mandelic acid).
-
(Optional) The purity of the diastereomeric salt can be improved by recrystallization from a minimal amount of hot ethanol.
Liberation of the Enantiomerically Enriched Mandelic Acid
Causality: This step breaks the salt apart to isolate the desired enantiomerically enriched carboxylic acid.
-
Suspend the dried crystals of the diastereomeric salt in approximately 100 mL of water.
-
Acidify the suspension by adding 1M hydrochloric acid dropwise until the pH is approximately 1-2. This will protonate the mandelate anion to the free carboxylic acid and protonate the amine to its hydrochloride salt.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL). The enantiomerically enriched mandelic acid will move into the organic layer.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched mandelic acid.
Recovery of the Chiral Resolving Agent
Causality: For economic and environmental reasons, the expensive chiral resolving agent should be recovered for reuse.
-
Take the aqueous layer from the previous step (containing the hydrochloride salt of the resolving agent) and make it basic by the dropwise addition of a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to recover the (1R,2S)-2-Methylcyclohexanamine.
Characterization and Data Analysis
The success of the chiral resolution is quantified by determining the enantiomeric excess (ee) of the resolved carboxylic acid.
Determination of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of the resolved enantiomer and is calculated as:
ee (%) = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100
The most common methods for determining enantiomeric excess include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and widely used method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.
-
Polarimetry: The optical rotation of the resolved sample is measured and compared to the known specific rotation of the pure enantiomer.
-
Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
-
Representative Data
The following table presents hypothetical data for a typical resolution of racemic mandelic acid.
| Parameter | Value |
| Initial mass of racemic mandelic acid | 10.0 g |
| Mass of recovered (S)-mandelic acid | 3.8 g |
| Yield of (S)-mandelic acid | 38% |
| Observed specific rotation of (S)-mandelic acid | +145° (c=1, ethanol) |
| Literature specific rotation of pure (S)-mandelic acid | +158° (c=1, ethanol) |
| Optical Purity / Enantiomeric Excess | 91.8% |
| Mass of recovered (1R,2S)-2-Methylcyclohexanamine | ~95% of initial |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No crystal formation | Solvent is too polar; solution is not saturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| Oily precipitate forms | The salt is "oiling out" instead of crystallizing. | Add a co-solvent to increase the solubility slightly. Try a different solvent system. |
| Low enantiomeric excess | Inefficient separation of diastereomeric salts. | Perform one or more recrystallizations of the diastereomeric salt. Optimize the crystallization solvent and temperature. |
| Low yield of resolved acid | Incomplete precipitation of the desired diastereomeric salt. | Cool the crystallization mixture for a longer period. Use a less polar solvent to decrease the solubility of the salt. |
Conclusion
The protocol outlined in this application note provides a reliable and adaptable method for the chiral resolution of racemic carboxylic acids using this compound. The principles of diastereomeric salt formation and fractional crystallization are powerful tools for obtaining enantiomerically enriched compounds, which are essential for the advancement of pharmaceutical and chemical research. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can successfully implement this technique to achieve their desired chiral separation.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase | CoLab [colab.ws]
- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 12. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 18. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
Application of (1R,2S)-2-Methylcyclohexanamine hydrochloride in asymmetric synthesis
An Application Guide to (1R,2S)-2-Methylcyclohexanamine Hydrochloride in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: Harnessing Stereocontrol with a Rigid Chiral Auxiliary
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the synthetic chemist's toolbox is defined by its ability to control three-dimensional space. This compound is a valuable chiral building block whose utility stems from its well-defined and rigid stereochemical architecture[1][2][3]. The cyclohexane ring's conformational rigidity, combined with the specific cis orientation of the amine and methyl groups, creates a predictable and effective chiral environment[1]. This allows it to serve as an excellent chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed and often recovered[1][4].
This guide provides an in-depth exploration of its primary application in the asymmetric α-alkylation of ketones, complete with a detailed protocol and mechanistic insights. We will also touch upon its broader role as a versatile chiral synthon for creating more complex molecular structures.
Core Application: Asymmetric α-Alkylation of Ketones via Chiral Imine Intermediates
The enantioselective synthesis of α-alkylated ketones is a fundamental carbon-carbon bond-forming reaction, creating a stereocenter adjacent to a carbonyl group—a common motif in biologically active molecules[5]. Using (1R,2S)-2-methylcyclohexanamine as a chiral auxiliary provides a reliable method to control the absolute stereochemistry of this newly formed center.
Principle of Stereochemical Induction
The strategy hinges on the temporary conversion of a prochiral ketone into a chiral imine or enamine. The inherent chirality of the auxiliary guides the subsequent alkylation to occur on a specific face of the molecule.
-
Chiral Imine/Enamine Formation : The process begins with the condensation of the prochiral ketone (e.g., cyclohexanone) with (1R,2S)-2-methylcyclohexanamine. This reaction forms a chiral iminium salt, which exists in equilibrium with its corresponding chiral enamine. This step is typically driven to completion by removing the water byproduct.
-
Diastereoselective Alkylation : The chiral enamine possesses a sterically defined environment. The bulky cyclohexane backbone and the strategically positioned methyl group effectively shield one of the enamine's two faces. When a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used, a lithium enaminate is formed. This intermediate is then exposed to an electrophile (e.g., an alkyl halide). The steric hindrance imposed by the auxiliary directs the electrophile to approach from the less hindered face, resulting in the formation of one diastereomer of the alkylated iminium salt preferentially[6].
-
Hydrolysis and Auxiliary Recovery : The final step involves the hydrolysis of the iminium salt under acidic conditions. This cleaves the C-N double bond, releasing the enantioenriched α-alkylated ketone and regenerating the protonated chiral auxiliary (this compound), which can then be recovered and reused.
Visualized Workflow: Asymmetric Alkylation
Caption: Logical workflow for asymmetric alkylation using a chiral amine auxiliary.
Experimental Protocol: Asymmetric Methylation of Cyclohexanone
This protocol describes a representative procedure for the asymmetric α-methylation of cyclohexanone using (1R,2S)-2-methylcyclohexanamine as the chiral auxiliary. The principles are adapted from well-established methods for similar chiral amines[6][7].
Materials and Reagents
-
This compound
-
Cyclohexanone (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (2M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
PART A: Formation of the Chiral Imine
-
Neutralization of the Auxiliary : To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent like diethyl ether. Add an aqueous solution of NaOH (1.1 eq) and stir vigorously. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free amine. Use immediately.
-
Condensation : In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the free (1R,2S)-2-methylcyclohexanamine (1.0 eq), cyclohexanone (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Azeotropic Water Removal : Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected (typically 2-4 hours).
-
Isolation of Imine : Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude chiral imine is typically used in the next step without further purification.
PART B: Diastereoselective Alkylation
-
Preparation of LDA : In a separate flame-dried, three-necked flask under an argon atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of Lithium Diisopropylamide (LDA).
-
Enamine Deprotonation : Dissolve the crude chiral imine from Part A in anhydrous THF and cool to -78 °C. Slowly add this solution via cannula to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 2-3 hours to ensure complete deprotonation and formation of the chiral lithium enaminate.
-
Electrophile Addition : Add methyl iodide (1.2 eq) dropwise to the enaminate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC if possible.
-
Quenching : Once the reaction is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
PART C: Hydrolysis and Product Isolation
-
Hydrolysis : Add 2M aqueous HCl to the quenched reaction mixture and stir vigorously at room temperature for 1-2 hours to hydrolyze the iminium salt.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Auxiliary Recovery : The aqueous layer now contains the protonated chiral auxiliary (this compound). This can be basified, extracted, and purified for reuse.
-
Workup : Combine the organic layers. Wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product (S)-2-methylcyclohexanone by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral GC or HPLC.
Performance Data (Representative)
The performance of chiral amine auxiliaries in asymmetric alkylations is well-documented. While specific data for (1R,2S)-2-methylcyclohexanamine is proprietary or scattered, results for analogous systems demonstrate the high efficacy of this method.
| Electrophile (R-X) | Substrate | Typical Yield (%) | Typical ee (%) | Reference Analogy |
| Methyl Iodide | Cyclohexanone | 75-90 | >94 | [5] |
| Ethyl Iodide | Cyclohexanone | 70-85 | >90 | [6][7] |
| Benzyl Bromide | Cyclohexanone | 80-95 | >95 | [6] |
| Allyl Bromide | Cyclopentanone | 70-80 | >92 | [6][7] |
Note: This data is illustrative of the performance expected from this class of chiral auxiliaries and is based on results from similar compounds like polymer-supported chiral amines and (R)-2-methylpyrrolidine.[5][6]
Broader Synthetic Utility
Beyond its role in alkylation, this compound is a valuable chiral building block [1]. Its inherent stereochemistry can be transferred and permanently incorporated into larger, more complex target molecules, particularly pharmaceuticals where precise 3D arrangement is critical for biological activity[1][8].
Furthermore, the primary amine serves as a functional handle for the synthesis of more elaborate chiral ligands for asymmetric metal catalysis[1]. By incorporating this moiety into phosphine, oxazoline, or other ligand scaffolds, researchers can develop novel catalysts for reactions like asymmetric hydrogenation, conjugate additions, and cross-coupling reactions.
Conclusion
This compound is a powerful and versatile tool in the field of asymmetric synthesis. Its primary application as a recoverable chiral auxiliary in the α-alkylation of ketones provides a robust and highly stereoselective route to valuable chiral carbonyl compounds. The detailed protocol and mechanistic understanding provided herein empower researchers to confidently apply this reagent to solve complex synthetic challenges, advancing the development of new therapeutics and fine chemicals.
References
- 1. (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | Benchchem [benchchem.com]
- 2. (1R,2R)-2-methylcyclohexan-1-amine hydrochloride [myskinrecipes.com]
- 3. This compound | 79389-41-6 | Benchchem [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
Application Notes & Protocols: (1R,2S)-2-Methylcyclohexanamine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of (1R,2S)-2-Methylcyclohexanamine in Stereocontrolled Transformations
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity, after which it can be removed and ideally recycled. Among the pantheon of these molecular guides, (1R,2S)-2-methylcyclohexanamine, a chiral primary amine, offers a compelling platform for achieving high levels of stereocontrol in the synthesis of chiral molecules.[1]
The efficacy of (1R,2S)-2-methylcyclohexanamine stems from its rigid cyclohexane backbone and the specific cis relationship between the amine and methyl groups.[1] This defined three-dimensional structure is pivotal for inducing asymmetry in reactions involving carbonyl compounds. The hydrochloride salt is typically used for its stability and ease of handling, with the free amine being generated in situ or in a preparatory step.
This guide provides an in-depth exploration of the application of (1R,2S)-2-methylcyclohexanamine hydrochloride as a chiral auxiliary, with a primary focus on the asymmetric alkylation of ketones. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-tested protocols, and present data to guide researchers in leveraging this auxiliary for their synthetic challenges.
Mechanistic Insight: Enamine-Mediated Asymmetric Alkylation
The power of (1R,2S)-2-methylcyclohexanamine as a chiral auxiliary is realized through its conversion of a prochiral ketone into a chiral enamine intermediate. This process forms the basis of its stereodirecting ability. The reaction of the chiral amine with a ketone, such as cyclohexanone, under azeotropic removal of water, yields a chiral enamine.[1][2]
The subsequent deprotonation of the enamine with a strong base, typically lithium diisopropylamide (LDA), generates a chiral lithiated enamine. The rigid, chelated structure of this intermediate is crucial for stereocontrol. The lithium cation is thought to coordinate with the nitrogen atom and the enamine double bond, creating a conformationally restricted environment. This rigid structure effectively shields one face of the enamine, dictating the trajectory of the incoming electrophile.[1]
The alkylating agent (e.g., an alkyl halide) then approaches from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent hydrolysis of the resulting imine cleaves the chiral auxiliary, yielding the enantioenriched α-alkylated ketone and recovering the chiral amine.[1][2]
Core Application: Asymmetric α-Alkylation of Cyclohexanone
The enantioselective alkylation of cyclohexanone serves as a benchmark for the effectiveness of (1R,2S)-2-methylcyclohexanamine as a chiral auxiliary. The following protocol provides a detailed procedure for this transformation, leading to the synthesis of (S)-2-alkylcyclohexanones with high enantiomeric excess.[1]
Detailed Experimental Protocol
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Sodium hydroxide (NaOH)
-
Benzene or Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)
-
Methanol (anhydrous)
-
Oxalic acid
-
Pentane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Dean-Stark apparatus
Part 1: Preparation of the Free Chiral Amine
-
In a separatory funnel, dissolve this compound in deionized water.
-
Add a 1 M aqueous solution of NaOH dropwise until the solution is basic (pH > 12).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the free (1R,2S)-2-methylcyclohexanamine as an oil.
Part 2: Formation of the Chiral Imine
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq.), the prepared (1R,2S)-2-methylcyclohexanamine (1.0 eq.), and anhydrous benzene or toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine. This is typically used in the next step without further purification.
Part 3: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.05 eq.) in anhydrous THF by slowly adding n-BuLi to a solution of diisopropylamine in THF at -78 °C.
-
Slowly add a solution of the chiral imine from Part 2 (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at -20 °C for 1 hour.
-
Cool the solution back down to -78 °C and add the alkyl halide (1.05 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for a specified time (see Table 1), then quench by the addition of anhydrous methanol.
Part 4: Hydrolysis and Isolation of the Chiral Ketone
-
Allow the quenched reaction mixture to warm to room temperature.
-
Remove the THF under reduced pressure.
-
Add pentane and a saturated aqueous solution of oxalic acid to the residue.
-
Stir the two-phase mixture vigorously at room temperature until hydrolysis is complete (monitored by TLC or GC).
-
Separate the organic layer, and extract the aqueous layer with pentane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and filter.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-2-alkylcyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Performance Data
The following table summarizes the results for the asymmetric alkylation of the cyclohexanone imine of (1R,2S)-2-methylcyclohexanamine with various alkyl halides.
| Entry | Alkyl Halide (RX) | Reaction Time (h) at -78°C | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Methyl Iodide | 0.5 | 70-87 (crude) | >90 | S |
| 2 | Ethyl Iodide | 1.0 | 70-87 (crude) | >90 | S |
| 3 | Benzyl Bromide | 1.5 | 70-87 (crude) | >90 | S |
| 4 | Allyl Bromide | 1.0 | 70-87 (crude) | >90 | S |
| Data synthesized from Meyers et al., J. Am. Chem. Soc. 1976, 98 (10), pp 3032–3033.[1] |
Broader Applications in Asymmetric Synthesis
While the asymmetric alkylation of ketones is a well-documented application, the underlying principle of chiral enamine and imine formation allows for the extension of this auxiliary's utility to other important carbon-carbon bond-forming reactions.
-
Asymmetric Aldol Reactions: The chiral enamines derived from (1R,2S)-2-methylcyclohexanamine can react with aldehydes to produce β-hydroxy ketones with high diastereoselectivity and enantioselectivity. The stereochemical outcome is governed by a Zimmerman-Traxler-like transition state.[3][4][5]
-
Asymmetric Michael Additions: These chiral enamines can also serve as nucleophiles in conjugate additions to α,β-unsaturated compounds, such as nitroalkenes, to afford 1,4-addition products with excellent stereocontrol.[6][7]
While specific, detailed protocols for these transformations using (1R,2S)-2-methylcyclohexanamine are less prevalent in the literature compared to the alkylation reaction, the general principles of enamine catalysis provide a strong foundation for their development.[6][7][8][9]
Conclusion and Future Outlook
This compound is a robust and effective chiral auxiliary for asymmetric synthesis. Its ability to form rigid, chiral enamine intermediates provides a powerful tool for controlling the stereochemical outcome of key carbon-carbon bond-forming reactions, most notably the α-alkylation of ketones. The high enantioselectivities achieved, coupled with the potential for auxiliary recovery, make it a valuable asset for researchers in organic synthesis and drug development. Future work in this area could focus on expanding the library of detailed protocols for other transformations, such as aldol and Michael additions, and exploring its application in the synthesis of complex natural products and active pharmaceutical ingredients.
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with (1R,2S)-2-Methylcyclohexanamine Hydrochloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The isolation of single enantiomers is a critical mandate in modern drug development and fine chemical synthesis. Diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method for chiral resolution.[1] This guide provides a comprehensive examination of this technique, focusing on the application of the chiral resolving agent (1R,2S)-2-Methylcyclohexanamine. We will delve into the fundamental principles governing this separation, provide detailed, field-proven protocols, and offer insights into the causality behind critical experimental parameters. This document is intended to empower researchers to move beyond trial-and-error approaches and rationally design and optimize their chiral resolution processes.[2]
The Imperative of Chirality and the Logic of Diastereomeric Resolution
Chiral molecules, or enantiomers, are stereoisomers that are non-superimposable mirror images. While possessing identical physical properties in an achiral environment, their physiological effects can differ dramatically. Consequently, regulatory bodies and pharmaceutical developers prioritize the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Diastereomeric salt crystallization is a powerful technique that circumvents the challenge of separating enantiomers directly.[3] The core principle is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers, which possess distinct physical properties such as solubility, melting point, and crystal structure.[3] This is achieved by reacting the racemic mixture—typically a carboxylic acid—with an enantiomerically pure resolving agent, in this case, the chiral amine (1R,2S)-2-Methylcyclohexanamine.
The resulting diastereomeric salts, [(R)-acid·(1R,2S)-amine] and [(S)-acid·(1R,2S)-amine], are no longer mirror images and will exhibit different solubilities in a given solvent system. This crucial difference allows for their separation via fractional crystallization.[4]
Conceptual Workflow
The logical progression from a racemic mixture to an isolated, pure enantiomer is a multi-stage process. The workflow is designed to first create a separable mixture, perform the physical separation, and then liberate the final desired product and recover the valuable resolving agent.
Profile of the Resolving Agent: (1R,2S)-2-Methylcyclohexanamine
(1R,2S)-2-Methylcyclohexanamine is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids. It is typically supplied as a hydrochloride salt for enhanced stability and handling. The presence of two stereocenters and its cyclic structure provide a rigid conformational framework that can lead to significant differences in the crystal packing of the diastereomeric salts it forms, which is advantageous for separation.
| Property | Value | Source |
| CAS Number | 79389-41-6 (for hydrochloride) | [5] |
| Molecular Formula | C₇H₁₆ClN | [6] |
| Molecular Weight | 149.66 g/mol | [6] |
| Appearance | White to off-white crystalline solid | N/A |
| Primary Application | Chiral resolving agent for acidic compounds | [3] |
Before use in a resolution, the hydrochloride salt must be converted to its free base form. This is a straightforward acid-base extraction, a critical first step in any protocol.
Detailed Protocols for Chiral Resolution
The success of a diastereomeric salt resolution is not guaranteed and is highly dependent on the interplay between the racemic substrate, the resolving agent, and the solvent system.[7] The following protocols are designed as a robust starting point for the resolution of a generic racemic carboxylic acid.
Protocol 1: Preparation of the Free Base of (1R,2S)-2-Methylcyclohexanamine
Rationale: The resolving agent must be in its free amine form to react with the carboxylic acid. This protocol liberates the amine from its hydrochloride salt.
Materials:
-
(1R,2S)-2-Methylcyclohexanamine hydrochloride
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether (or another suitable water-immiscible organic solvent like dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >12. This deprotonates the ammonium salt to the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL for every 10g of starting salt).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or low-melting solid is the free base of (1R,2S)-2-Methylcyclohexanamine. Caution: Perform this step in a well-ventilated fume hood.
Protocol 2: Diastereomeric Salt Formation and Crystallization
Rationale: This is the core of the resolution. The choice of solvent is the most critical parameter.[8] An ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts. A solvent screening is highly recommended.[9] Common solvents to screen include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
Materials:
-
Racemic carboxylic acid
-
(1R,2S)-2-Methylcyclohexanamine (free base from Protocol 1)
-
Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Erlenmeyer flask with a stir bar
-
Heating mantle and temperature controller
-
Crystallization dish or beaker
Procedure:
-
Stoichiometry: In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a chosen warm solvent (e.g., ethanol). While a 1:1 stoichiometry of acid to amine can be effective, often using a sub-stoichiometric amount of the resolving agent (0.5 equivalents) can lead to higher purity in the first crop of crystals. This is a key variable to optimize.[10]
-
Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of the free base amine in the same solvent. Slowly add the amine solution to the warm acid solution with stirring.
-
Crystallization:
-
Cooling Profile: Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization and to avoid co-precipitation.[7]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator (4°C) or freezer (-20°C). Seeding with a small crystal of the desired diastereomer, if available, is the most effective method.[8]
-
Aging: Once crystals appear, allow the mixture to stand undisturbed for several hours to overnight to maximize the yield of the less soluble salt.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) using a suitable analytical technique, such as ¹H NMR spectroscopy or chiral HPLC after liberating the acid.
Protocol 3: Liberation of the Enantiopure Acid and Recovery of the Resolving Agent
Rationale: Once a diastereomerically pure salt is obtained, the ionic bond must be broken to isolate the desired enantiopure acid and recover the chiral amine for reuse, which is critical for process economy.
Materials:
-
Diastereomerically pure salt from Protocol 2
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
Procedure:
-
Dissolution/Suspension: Suspend the diastereomeric salt in a mixture of water and diethyl ether.
-
Acidification: Slowly add 1 M HCl with vigorous stirring. This will protonate the amine, forming its water-soluble hydrochloride salt, and liberate the free carboxylic acid, which will be extracted into the ether layer. Continue adding acid until the aqueous layer is acidic (pH < 2).
-
Separation (Acid): Separate the layers. The organic layer contains your desired enantiopure carboxylic acid. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Recovery (Amine): The aqueous layer contains the this compound. To recover the free amine for reuse, basify this aqueous layer with 2 M NaOH and follow the extraction procedure outlined in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute (undersaturated).- Solvent is too effective for both salts. | - Slowly evaporate some solvent to increase concentration.- Try adding an anti-solvent (a solvent in which the salts are less soluble).- Perform a comprehensive solvent screen to find a system with differential solubility.[7] |
| "Oiling Out" | - Solution is too concentrated.- Crystallization temperature is above the salt's melting point. | - Add more solvent to dilute the solution.- Lower the final crystallization temperature.- Change the solvent system; a less polar solvent may be beneficial.[7] |
| Low Diastereomeric Excess (d.e.) | - Poor solubility difference between diastereomers in the chosen solvent.- Cooling rate was too fast, causing co-precipitation. | - Recrystallize: The most effective way to improve purity. Dissolve the crystals in a minimal amount of hot solvent and recrystallize.- Optimize the solvent system; even mixtures of solvents can provide better selectivity.[7]- Implement a slower, more controlled cooling profile. |
| Low Yield | - The desired diastereomer has significant solubility in the mother liquor.- Insufficient aging time. | - Lower the final crystallization temperature to decrease solubility.- Allow the crystallization mixture to stir longer (e.g., 24 hours) to reach equilibrium.- Concentrate the mother liquor to attempt to recover a second, likely less pure, crop of crystals. |
Conclusion
The resolution of racemic mixtures by diastereomeric salt formation with (1R,2S)-2-Methylcyclohexanamine is a powerful and scalable technique. Its success hinges on a systematic and logical approach to optimization, particularly in the selection of the crystallization solvent. By understanding the principles behind each step—from liberating the free base to the final recovery of the resolving agent—researchers can significantly improve the efficiency and outcome of their chiral separations. This guide provides the foundational protocols and theoretical understanding necessary to confidently apply this essential technique in the pursuit of enantiomerically pure compounds.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. The Retort [www1.udel.edu]
Recrystallization techniques for diastereomeric salts of (1R,2S)-2-Methylcyclohexanamine hydrochloride
Application Note & Protocol Guide
Topic: Advanced Recrystallization Techniques for the Chiral Resolution of (±)-cis-2-Methylcyclohexanamine via Diastereomeric Salt Formation
Audience: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis and purification.
Abstract
The isolation of single enantiomers is a critical mandate in modern drug development, where stereochemistry dictates pharmacological activity and safety. This document provides an in-depth guide to the chiral resolution of racemic (±)-cis-2-Methylcyclohexanamine, a common chiral building block. We move beyond simplistic protocols to explore the underlying principles and strategic decisions required for developing a robust, scalable, and efficient separation process. The core methodology detailed is the classical, yet powerful, technique of diastereomeric salt crystallization. This guide furnishes detailed protocols, troubleshooting strategies, and the causal reasoning behind experimental choices, empowering researchers to optimize this separation for their specific laboratory or manufacturing context.
Foundational Principles: The Strategy of Diastereomeric Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both bench and industrial scales.[1][2] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), rendering their direct separation by standard crystallization exceptionally difficult.[3][4] The strategic core of this method is the conversion of the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent.[5][6]
-
(±)-Amine + (+)-Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]
These resulting diastereomeric salts are no longer mirror images and thus exhibit different physicochemical properties, most critically, differential solubility in a given solvent system.[7][8] This solubility difference is the lever we pull to effect separation: the less soluble diastereomer preferentially crystallizes, allowing its isolation by filtration, while the more soluble diastereomer remains in the mother liquor.[9] Subsequent treatment of the isolated salt with an acid or base regenerates the resolving agent and liberates the desired, now enantiomerically enriched, amine.
Visualizing the Resolution Workflow
The entire process, from the racemic starting material to the isolated enantiomer, follows a logical sequence of steps.
Figure 1: High-level workflow for the chiral resolution of (±)-cis-2-Methylcyclohexanamine.
Strategic Experimental Design: Selecting the Resolving Agent & Solvent
The success of a diastereomeric resolution is not guaranteed; it hinges on the careful selection of two key components: the chiral resolving agent and the solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts.
The Chiral Resolving Agent: A Critical Choice
For resolving a basic amine like 2-methylcyclohexanamine, an enantiomerically pure chiral acid is required.[3][10] The choice is often empirical, but a preliminary screening with common, well-documented agents is a logical starting point. The interaction between the amine and the acid—how well their resulting salts pack into a crystal lattice—determines the solubility difference.
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure Type | pKa | Key Advantages & Considerations |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | pKa1 ≈ 2.98 | Readily available, inexpensive, and widely documented. Its C2 symmetry can lead to well-ordered crystal packing. Both enantiomers are commercially available.[1] |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | pKa ≈ 3.41 | Often forms highly crystalline salts, which can lead to high enantiomeric excess in a single crystallization.[1] Can be more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | pKa ≈ -1.5 | Strong acid, advantageous for forming stable salts with weakly basic amines. The rigid bicyclic structure can induce significant differences in crystal packing.[1][11] |
The Solvent System: The Key to Selectivity
The solvent is not merely a medium for the reaction; it is an active participant in the crystallization process. An ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature but will show a marked preference for keeping one in solution while allowing the other to crystallize upon cooling.[9]
Key Solvent Considerations:
-
Polarity: The solvent's polarity must be matched to the salt's polarity to ensure sufficient solubility at high temperatures. Alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the diastereomeric salts, affecting their relative solubilities.[12]
-
Solvent Mixtures: Using mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane) provides a powerful tool for fine-tuning the polarity and solubility profile of the system.[9] Sometimes, the inclusion of a solvent molecule into the crystal lattice (solvate formation) can dramatically alter the salt's solubility.[13]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Methylcyclohexanamine is flammable and corrosive.
Protocol 1: Liberation of Free (±)-cis-2-Methylcyclohexanamine from its Hydrochloride Salt
Causality: The starting material, the hydrochloride salt, will not react with a chiral resolving acid. The amine must first be deprotonated to its free base form.
-
Dissolution: In a round-bottom flask, dissolve (±)-cis-2-Methylcyclohexanamine hydrochloride (1.0 eq) in deionized water (approx. 5-10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >12 (verify with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the free amine as an oil. Note: Due to its volatility, avoid excessive heating.
Protocol 2: Optimized Resolution with L-(+)-Tartaric Acid
Causality: This protocol uses L-tartaric acid, a cost-effective and reliable resolving agent.[1] Ethanol is chosen as a solvent that typically provides a good balance of solubility for diastereomeric amine salts.
-
Dissolution of Amine: Dissolve the free (±)-cis-2-Methylcyclohexanamine (1.0 eq) obtained from Protocol 1 in absolute ethanol (approx. 8 mL per gram of amine) in an Erlenmeyer flask.
-
Dissolution of Acid: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in absolute ethanol with gentle warming (to approx. 60-70 °C). Note: Using a half-equivalent of the dicarboxylic acid often provides the best resolution.
-
Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with constant stirring. An immediate white precipitate may form.
-
Heating to Dissolution: Gently heat the combined mixture with stirring until all the solid dissolves, forming a clear solution. Add a minimal amount of additional hot ethanol if necessary to achieve full dissolution. Do not overheat.
-
Slow Cooling (Crucial Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). Rapid cooling often traps impurities and leads to lower purity.[9]
-
Maximize Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize the yield of the less soluble salt.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt (presumed to be the (1R,2S)-2-Methylcyclohexanamine-L-tartrate).
Protocol 3: Liberation of Enantiomerically Enriched Amine
-
Dissolve Salt: Suspend the dried, crystalline diastereomeric salt in water.
-
Basify: Add 2 M NaOH solution dropwise until the pH is >12, which decomposes the salt.
-
Isolate Amine: Extract the liberated enantiomerically enriched amine with dichloromethane, dry the organic layer, and concentrate as described in Protocol 1.
Protocol 4: Analysis of Enantiomeric Excess (e.e.)
The success of the resolution must be quantified.
-
Polarimetry: Dissolve a known concentration of the final amine product in a suitable solvent (e.g., chloroform) and measure its optical rotation. Compare this value to the literature value for the pure enantiomer to calculate the optical purity.
-
Chiral HPLC/GC: This is the most accurate method. A sample of the amine is analyzed on a chiral stationary phase column, which will separate the two enantiomers, allowing for direct integration of their respective peak areas to determine the e.e.
Data Interpretation & Troubleshooting
The outcome of a resolution is rarely perfect on the first attempt. A systematic approach to troubleshooting is essential.
Table 2: Illustrative Solvent Screening Data
| Solvent System | Yield of Crystals (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Observations |
| Methanol | 68% | 75% | Rapid precipitation of fine crystals upon cooling. |
| Ethanol | 55% | 92% | Slower growth of well-defined needle-like crystals.[9] |
| Isopropanol | 40% | 96% | Very slow crystallization, requiring several hours. |
| Acetone | 75% | 60% | A fine powder precipitated almost immediately. |
| Ethyl Acetate | 25% | 85% | Low solubility, difficult to achieve clear solution. |
Note: Data are illustrative and highly dependent on the specific substrates and conditions.
Table 3: Troubleshooting Common Resolution Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The chosen solvent is too good for both diastereomers. | - Slowly evaporate some solvent.- Cool the solution to a lower temperature (e.g., -20 °C).- Try a less polar solvent or an anti-solvent. |
| "Oiling Out" | - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the salt is below the crystallization temperature. | - Add more solvent before cooling.- Re-heat to dissolution and cool much more slowly.- Try a different solvent system.[12] |
| Low Diastereomeric Excess (d.e.) | - Poor solvent choice (insufficient solubility difference).- Cooling was too rapid, trapping the other diastereomer.- Solid solution formation: The crystal lattice incorporates both diastereomers.[12] | - Perform a second recrystallization of the obtained crystals.- Screen other solvents to maximize the solubility difference.- If a solid solution is suspected, a different resolving agent is the best alternative.[12] |
Visualizing the Chemical Logic
The core chemical transformation involves converting non-separable enantiomers into separable diastereomers.
Figure 2: The logical principle of converting enantiomers into separable diastereomers.
Conclusion
The chiral resolution of (±)-cis-2-Methylcyclohexanamine by diastereomeric salt crystallization is a robust and scalable method when approached systematically. Success is predicated on a foundational understanding of the principles of solubility and crystal packing. The empirical process of screening and optimizing the resolving agent and solvent system is paramount. By following the detailed protocols and applying the troubleshooting logic presented in this guide, researchers can effectively develop an efficient process to isolate the desired enantiomer, a crucial step in the synthesis of optically pure molecules for pharmaceutical and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Enantiomeric Excess After Resolution with (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Introduction: The Criticality of Enantiomeric Purity
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a paramount determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of controlling stereochemistry.[1] Consequently, the ability to not only separate racemic mixtures but also to accurately quantify the excess of one enantiomer over the other—the enantiomeric excess (ee)—is a cornerstone of modern chemical and pharmaceutical research.[2][3]
Classical resolution, a technique pioneered by Louis Pasteur, remains a widely employed and practical method for obtaining enantiomerically enriched compounds.[4] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[5] These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization.[4] (1R,2S)-2-Methylcyclohexanamine hydrochloride is a chiral resolving agent frequently utilized for the resolution of racemic carboxylic acids and other acidic compounds.
This comprehensive guide provides detailed application notes and robust protocols for the determination of enantiomeric excess following the successful resolution of a racemic mixture using this compound. We will delve into the underlying principles of chiral recognition and detail the most effective analytical techniques for quantifying enantiomeric purity, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: The Principle of Chiral Resolution with this compound
The fundamental principle of chiral resolution lies in the transient formation of diastereomers, which, unlike enantiomers, have distinct physical and chemical properties.[5] When a racemic mixture of a chiral acid, for instance, is treated with an enantiomerically pure chiral amine like (1R,2S)-2-Methylcyclohexanamine, an acid-base reaction occurs, leading to the formation of two diastereomeric salts.
The differing spatial arrangements of these diastereomeric salts result in different crystal lattice energies and solubilities. This disparity allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid or base regenerates the enantiomerically enriched acid and the chiral resolving agent, which can often be recovered and reused.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Part 2: Analytical Methodologies for Enantiomeric Excess Determination
Once the chiral resolution is complete and the enantiomerically enriched product is isolated, the crucial next step is to accurately determine its enantiomeric excess. The most common and reliable methods for this are chiral chromatography (HPLC and GC) and NMR spectroscopy.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[7]
Principle of Chiral HPLC Separation:
The core of chiral HPLC is the chiral stationary phase (CSP). These are typically silica-based supports to which a chiral molecule is bonded. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[8] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column and thus have a longer retention time.
Protocol for ee Determination by Chiral HPLC:
-
Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents significantly affects the retention and resolution of the enantiomers and must be optimized.
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the resolved product.
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[6]
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Record the chromatogram.
-
-
Data Analysis and ee Calculation:
-
Identify the two peaks corresponding to the enantiomers. If a racemic standard is available, it should be run to determine the retention times of each enantiomer.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 [6]
-
Illustrative Data:
| Parameter | Value |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Peak Area (Enantiomer 1) | 150,000 |
| Retention Time (Enantiomer 2) | 10.2 min |
| Peak Area (Enantiomer 2) | 5,000 |
| Calculated % ee | 93.5% |
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[9] Similar to chiral HPLC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase within a capillary column.[10]
Protocol for ee Determination by Chiral GC:
-
Column Selection: Chiral GC columns often utilize cyclodextrin derivatives as the stationary phase.[11] The choice of the specific cyclodextrin and its substituents is crucial for achieving separation.
-
Sample Preparation (if necessary): For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. This may involve converting the acid to its corresponding methyl or ethyl ester.
-
Instrument Setup and Analysis:
-
Install the chiral GC column and condition it according to the manufacturer's instructions.
-
Set the oven temperature program. An initial isothermal period followed by a temperature ramp is common.
-
Use an appropriate detector, such as a Flame Ionization Detector (FID).
-
Inject a small volume (e.g., 1 µL) of the sample solution (typically in a volatile solvent like dichloromethane or ether).
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for chiral HPLC, based on the integrated peak areas of the two enantiomers.
NMR Spectroscopy for ee Determination
NMR spectroscopy provides a powerful alternative to chromatographic methods for determining enantiomeric excess.[12] Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral auxiliary must be used to induce a chemical shift difference between them.[13] This can be achieved through two main approaches:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each diastereomer.
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This results in separate signals for the two enantiomers in the NMR spectrum.[12]
Protocol for ee Determination by ¹H NMR using a Chiral Solvating Agent:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the resolved product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum after the addition of the chiral solvating agent.
-
Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two enantiomers.
-
-
Data Analysis:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals:
% ee = [(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)] x 100
-
Caption: Overview of Analytical Methods for ee Determination.
Part 3: Method Validation and Best Practices
To ensure the accuracy and reliability of your enantiomeric excess determination, it is essential to follow good laboratory practices and validate your analytical method.
-
Use of a Racemic Standard: Whenever possible, analyze a 50:50 racemic mixture of your compound to confirm the separation of the enantiomers and to identify their respective peaks or signals.
-
Linearity and Range: For chromatographic methods, establish the linearity of the detector response over a range of concentrations.
-
Resolution: In chromatography, aim for a resolution (Rs) of greater than 1.5 between the enantiomeric peaks to ensure accurate integration.[6]
-
System Suitability: Regularly perform system suitability tests to ensure the performance of your analytical system.
Conclusion
The successful resolution of a racemic mixture using a chiral resolving agent like this compound is a significant achievement in asymmetric synthesis. However, the process is incomplete without a precise and accurate determination of the enantiomeric excess of the final product. Chiral HPLC, chiral GC, and NMR spectroscopy are indispensable tools for this purpose. By understanding the principles behind these techniques and adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and reliably quantify the enantiomeric purity of their compounds, a critical step in the journey from discovery to application.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Chiral Compound Enantiomeric Excess (ee) Value Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. web.mit.edu [web.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Post-Resolution Recovery of (1R,2S)-2-Methylcyclohexanamine
Welcome to the technical support center for the recovery of (1R,2S)-2-Methylcyclohexanamine following chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind removing (1R,2S)-2-Methylcyclohexanamine hydrochloride after resolution?
The core principle is the conversion of the water-soluble ammonium salt back into its water-insoluble "free amine" form.[1][2] Chiral resolution of amines often involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid.[3][4][5][6] These salts can be separated based on differences in their physical properties, typically solubility.[3][5][7][8] Once the desired diastereomeric salt of (1R,2S)-2-Methylcyclohexanamine is isolated, the final step is to break this salt to liberate the pure amine enantiomer. This is achieved by basification, which deprotonates the ammonium ion.[1]
Q2: Why is my recovered amine still in the aqueous layer after basification and extraction?
This common issue usually points to incomplete basification. The protonated amine hydrochloride is water-soluble.[1][9] To transition it to the organic phase during extraction, it must be converted to its neutral, free amine form. Ensure the pH of the aqueous layer is sufficiently high (typically pH 12-13) to fully deprotonate the amine.[10] It is also crucial to use a suitable organic solvent for extraction.
Q3: Can I use any base for the basification step?
While several bases can be used, the choice depends on the scale of your reaction and the desired workup conditions.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Strong bases that are highly effective and cost-efficient for ensuring complete deprotonation.[3] They are typically used as aqueous solutions.
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃): Weaker bases that can also be used.[10][11] These may be preferable if your molecule is sensitive to strongly alkaline conditions. However, they may not be sufficient to achieve a high enough pH for complete deprotonation of all amine salts.
-
Ammonium hydroxide (NH₄OH): Another option that can be effective for basification.[10]
Q4: How do I confirm that I have successfully recovered the free amine and not the salt?
Several analytical techniques can confirm the successful recovery of the free amine:
-
pH Measurement: After basification, the aqueous layer should be strongly basic.
-
Solubility Test: The free amine should be soluble in a non-polar organic solvent and largely insoluble in water, whereas the hydrochloride salt is water-soluble.[12]
-
Spectroscopy (NMR, IR): The spectroscopic data for the free amine will differ from that of the hydrochloride salt. For instance, in ¹H NMR, the chemical shifts of protons near the amine group will change upon deprotonation.
-
Thin Layer Chromatography (TLC): The free amine will have a different Rf value compared to the salt.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recovery process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of recovered amine | 1. Incomplete basification of the amine salt. 2. The amine is partially soluble in the aqueous layer. 3. Emulsion formation during extraction. 4. Insufficient extraction cycles. | 1. Monitor the pH of the aqueous layer with a pH meter or pH paper, ensuring it is in the range of 12-13.[10] 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase ("salting out" effect).[10] 3. Add a small amount of brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 4. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. |
| Poor enantiomeric excess (ee) of the final product | 1. Incomplete separation of the diastereomeric salts. 2. Racemization of the amine during the workup. | 1. Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the difference in solubility between the diastereomers.[13] Consider recrystallizing the diastereomeric salt to improve its purity before proceeding to the basification step. 2. Avoid harsh conditions (e.g., prolonged exposure to high temperatures or very strong acids/bases) that could lead to epimerization. |
| Presence of the resolving agent (e.g., tartaric acid) in the final product | Incomplete removal of the chiral resolving agent during the workup. | After basification and extraction of the amine into the organic layer, wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃) to remove any residual acidic resolving agent. |
| Difficulty in separating the organic and aqueous layers | Formation of a stable emulsion. | Add brine to the separation funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite or glass wool can be effective. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for Recovery of (1R,2S)-2-Methylcyclohexanamine
This protocol outlines the standard procedure for liberating the free amine from its hydrochloride salt after diastereomeric resolution.
Materials:
-
Isolated diastereomeric salt of (1R,2S)-2-Methylcyclohexanamine
-
Deionized water
-
2M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (or another suitable organic solvent like dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of deionized water in a beaker or flask.
-
Basification: While stirring, slowly add 2M NaOH solution to the dissolved salt. Monitor the pH of the solution. Continue adding the base until the pH is between 12 and 13.[10] You may observe the formation of a cloudy precipitate or an oily layer, which is the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of ethyl acetate approximately equal to the aqueous volume.
-
Separation: Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate. The organic layer (containing the free amine) should be the top layer.
-
Collection of Organic Layer: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate to ensure complete recovery of the amine.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove any residual water and inorganic salts.
-
Drying: Drain the washed organic layer into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified (1R,2S)-2-Methylcyclohexanamine.
Workflow Diagram
Caption: Workflow for the removal of the hydrochloride and recovery of the free amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS 1007-33-6: Cyclohexaneethanamine, N,α-dimethyl-, hydro… [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (1R,2S)-2-Methylcyclohexanamine Hydrochloride Regeneration
Welcome to the technical support guide for the regeneration and reuse of (1R,2S)-2-Methylcyclohexanamine hydrochloride. As a valuable chiral auxiliary and resolving agent, its efficient recovery is crucial for sustainable and cost-effective chemical synthesis. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the regeneration process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of Free Amine After Basification and Extraction
-
Question: I've added a base to my aqueous solution of this compound and performed an extraction with an organic solvent, but my yield of the free amine is significantly lower than expected. What went wrong?
-
Answer: This is a common issue that typically points to one of three areas: incomplete deprotonation, inefficient extraction, or emulsion formation.
-
Causality & Solution (Deprotonation): The hydrochloride salt is an ammonium salt, which is acidic. To liberate the free amine, you must add a base to deprotonate the ammonium ion. If the pH of the aqueous layer is not sufficiently basic, a significant portion of the amine will remain in its protonated, water-soluble salt form and will not be extracted into the organic phase.
-
Protocol: Use a pH meter or pH paper to ensure the aqueous layer has reached a pH of 12-14 after adding the base.[1] A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended over weaker bases like sodium bicarbonate (NaHCO₃) to drive the equilibrium completely towards the free amine.
-
-
Causality & Solution (Extraction): (1R,2S)-2-Methylcyclohexanamine has some water solubility. A single extraction may be insufficient to transfer all the product into the organic layer.
-
Protocol: Perform multiple extractions (at least 3-4) with a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).[2] Pooling the organic extracts will maximize the recovery of the free amine.
-
-
Causality & Solution (Emulsion): Vigorous shaking during extraction can sometimes lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping the product.
-
Protocol: To break an emulsion, you can add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
-
Issue 2: Oily or Gummy Product Obtained During Re-formation of the Hydrochloride Salt
-
Question: After isolating the free amine, I tried to reform the hydrochloride salt using HCl, but I obtained a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?
-
Answer: The formation of an oil instead of a crystalline solid is almost always due to the presence of moisture or impurities.[3] Amine hydrochlorides are often hygroscopic, and water can interfere with the formation of a proper crystal lattice.[3]
-
Causality & Solution (Moisture):
-
Anhydrous Conditions: It is critical to use anhydrous conditions for the salt formation step. Using aqueous HCl will introduce water and likely result in an oil.[3] The recommended method is to dissolve the purified, dry free amine in an anhydrous, non-polar solvent (e.g., diethyl ether, dioxane, or toluene) and then introduce anhydrous HCl. This can be done by bubbling dry HCl gas through the solution or, more conveniently, by adding a commercially available solution of HCl in an anhydrous solvent like dioxane or ethanol.[4]
-
Drying the Free Amine: Before salt formation, ensure the free amine solution in the organic solvent is thoroughly dried. After washing the organic extract, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and completely remove the solvent under reduced pressure.
-
-
Causality & Solution (Purity): If the free amine was not sufficiently purified, impurities can inhibit crystallization.
-
Purification: If the free amine is thermally stable, consider distillation before proceeding with salt formation.[5] The boiling point of 2-methylcyclohexylamine is approximately 149-150 °C. This step effectively removes non-volatile impurities.
-
-
Issue 3: The Regenerated Salt is Discolored (Yellow or Brown)
-
Question: My final this compound product is yellow or brown, not the expected white crystalline solid. What causes this and how can I fix it?
-
Answer: Discoloration typically indicates the presence of impurities, which may have been carried through the process or formed due to amine degradation. Amines are susceptible to air oxidation over time, which can produce colored byproducts.
-
Causality & Solution (Impurities & Degradation):
-
Activated Carbon Treatment: A common method to remove colored impurities is to use activated carbon. Dissolve the impure free amine in a suitable solvent, add a small amount of activated carbon, stir or gently heat for a short period, and then filter the mixture through a pad of Celite® to remove the carbon. The resulting colorless solution can then be used for salt formation.
-
Recrystallization: If the final hydrochloride salt is discolored, it can often be purified by recrystallization. This involves dissolving the salt in a minimum amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly, which enables the formation of pure crystals while the impurities remain in the solution. Common solvents for recrystallizing amine salts include ethanol, isopropanol, or mixtures like ethanol/ether.
-
-
Regeneration Workflow Diagram
Caption: Workflow for the regeneration of (1R,2S)-2-Methylcyclohexanamine HCl.
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental principle behind regenerating an amine hydrochloride salt?
-
The process is a straightforward application of acid-base chemistry.[6] The amine hydrochloride is a salt formed from a weak base (the amine) and a strong acid (HCl). By adding a stronger base (like NaOH), you neutralize the HCl, liberating the "free" amine.[6] This free amine is typically less water-soluble and can be extracted into an organic solvent. After purification, the amine can be converted back to its stable, crystalline hydrochloride salt by reacting it with HCl under anhydrous conditions.
-
-
Q2: Which organic solvent is best for the extraction of the free amine?
-
The ideal solvent should readily dissolve the free amine but be immiscible with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane (DCM). Diethyl ether is a good choice due to its low boiling point, making it easy to remove. However, it is highly flammable. Ethyl acetate is a less flammable alternative. The choice may also depend on downstream applications and solvent compatibility.
-
-
Q3: What safety precautions are essential when handling 2-Methylcyclohexanamine?
-
2-Methylcyclohexylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] It is also harmful if swallowed or inhaled.[8][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10] Ensure that an eyewash station and safety shower are readily accessible.
-
-
Q4: How can I confirm the identity and purity of my regenerated material?
-
Standard analytical techniques should be used to verify the regenerated product.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure.
-
Purity: A sharp melting point that matches the literature value indicates high purity. Purity can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Chiral Integrity: To ensure the stereochemistry has not been compromised, chiral HPLC can be used to determine the enantiomeric excess (ee) of the regenerated material.
-
-
-
Q5: Can I use a different acid to form the salt for storage?
-
Yes, amines characteristically form salts with strong mineral acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).[6] However, hydrochloride salts are the most common due to their ease of formation, handling, and often favorable crystalline properties. If you choose to use a different acid, the physical properties (solubility, melting point) of the resulting salt will be different.
-
Experimental Protocols
Protocol 1: Liberation and Extraction of Free (1R,2S)-2-Methylcyclohexanamine
-
Dissolution: Dissolve the this compound salt in deionized water in an Erlenmeyer flask or beaker.
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH of the aqueous solution, continuing to add base until the pH is stable at 12-14.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of diethyl ether (or ethyl acetate) and gently swirl and invert the funnel to mix, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh portions of the organic solvent.
-
Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with brine (saturated NaCl solution) to help remove dissolved water.
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the solution. Swirl the flask and let it stand for 10-15 minutes to absorb any residual water.
-
Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting filtrate contains the purified free amine in the organic solvent.
Protocol 2: Re-formation of this compound
-
Preparation: Place the dried organic solution of the free amine from Protocol 1 into a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. This will yield the free amine as an oil or low-melting solid. For higher purity, this oil can be distilled.
-
Redissolution: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether (or another suitable non-polar solvent).
-
Acidification: While stirring the solution at 0 °C (ice bath), slowly add a 2 M solution of hydrogen chloride in diethyl ether or a 4 M solution in dioxane dropwise.[4]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to remove all residual solvent.
Data Summary
| Property | Value | Source |
| Chemical Formula | C₇H₁₅N | --INVALID-LINK--[11] |
| Molecular Weight | 113.20 g/mol | --INVALID-LINK--[11] |
| Boiling Point | 149-150 °C | --INVALID-LINK-- |
| Density | 0.856 g/mL at 25 °C | --INVALID-LINK-- |
| Appearance | Light yellow liquid | --INVALID-LINK--[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in (1R,2S)-2-Methylcyclohexanamine hydrochloride and their impact
Welcome to the Technical Support Center for (1R,2S)-2-Methylcyclohexanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, analyzing, and troubleshooting common issues related to this chiral building block. Our goal is to equip you with the technical knowledge and practical solutions needed to ensure the quality and integrity of your experiments.
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities in this compound and where do they originate?
The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent method involves the non-stereoselective synthesis of racemic 2-methylcyclohexylamine, followed by chiral resolution. This process can introduce several classes of impurities.
-
Stereoisomeric Impurities: These are the most critical impurities due to their similar physical properties to the desired (1R,2S) enantiomer, making them difficult to remove.
-
(1S,2R)-2-Methylcyclohexanamine: The enantiomer of the desired product.
-
(1R,2R)- and (1S,2S)-2-Methylcyclohexanamine: The trans diastereomers.
-
-
Process-Related Impurities: These arise from the synthetic steps leading to the final product.
-
Degradation Products: These can form during synthesis or upon storage.
-
N-Oxides: Amines can slowly oxidize in the presence of air to form N-oxides.[4]
-
-
Residual Solvents: Solvents used during synthesis, crystallization, and purification may be present in the final product. Common examples include methanol, ethanol, isopropanol, and toluene.[5][6]
Section 2: Impact of Impurities on Research and Development
Q2: How can these impurities, particularly stereoisomers, affect my downstream applications?
Impurities can have a significant and detrimental impact on drug development and other sensitive applications.
-
Pharmacological and Toxicological Effects: The different enantiomers of a chiral drug can exhibit vastly different biological activities, safety profiles, and therapeutic effects.[7] The presence of an undesired stereoisomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even toxic side effects. Regulatory agencies like the FDA have stringent requirements for the stereochemical purity of chiral drugs.[7]
-
Impact on Synthesis: In asymmetric synthesis, where this compound might be used as a chiral auxiliary or building block, the presence of its enantiomer or diastereomers can lead to the formation of undesired stereoisomers of the target molecule. This can significantly lower the enantiomeric or diastereomeric excess of the product, complicating purification and reducing overall yield.
-
Crystallization and Physical Properties: The presence of impurities can affect the crystallization process, potentially leading to the formation of different polymorphs or inhibiting crystal growth altogether. This can impact the physical properties of the final active pharmaceutical ingredient (API), such as solubility and stability.[7]
The following table summarizes the primary impurities and their potential impact:
| Impurity Class | Specific Examples | Potential Impact |
| Stereoisomeric | (1S,2R)-, (1R,2R)-, (1S,2S)-2-Methylcyclohexanamine | Altered pharmacology and toxicology; reduced enantiomeric/diastereomeric excess in subsequent synthetic steps; complicates purification.[7] |
| Process-Related | 2-Methylcyclohexanone, Dicyclohexylamines, Residual Tartaric Acid Derivatives | Can interfere with downstream reactions; may introduce their own toxicity; can affect crystallization and physical properties of the final product. |
| Degradation Products | N-Oxides | May have different biological activity; can indicate instability of the material.[4] |
| Residual Solvents | Methanol, Ethanol, Toluene, etc. | Subject to strict regulatory limits (ICH Q3C guidelines) due to toxicity; can affect the physical properties of the API, such as crystallinity.[5][8] |
Section 3: Analytical Methods and Troubleshooting
Q3: What is the recommended analytical technique for determining the chiral purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most powerful and widely used techniques for separating and quantifying the stereoisomers of chiral amines.[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[8][11][12]
Q4: I am observing significant peak tailing for my amine in chiral HPLC. What are the common causes and how can I fix it?
Peak tailing is a frequent issue when analyzing basic compounds like amines on silica-based columns. It is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica surface.
Here is a troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing in amine analysis.
Detailed Steps:
-
Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This "competes" with your analyte for the active silanol sites, improving peak symmetry.
-
Adjust pH: For reversed-phase separations, increasing the pH of the aqueous component of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Reduce Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Check Column Health: Over time, columns can degrade. If the above steps do not resolve the issue, it may be time to replace the column.
Q5: I am struggling to achieve baseline separation of the stereoisomers. What parameters can I adjust?
Achieving good resolution in chiral separations often requires methodical optimization.
Caption: Workflow for optimizing chiral separation.
Key Optimization Parameters:
-
Chiral Stationary Phase (CSP): This is the most critical factor. If you are not getting any separation on a polysaccharide-based column, consider a different type, such as a crown ether-based column, which can be effective for primary amines.[5]
-
Mobile Phase Composition: In normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on selectivity.
-
Temperature: Lowering the column temperature often enhances the subtle interactions responsible for chiral recognition, thereby improving resolution.
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, at the cost of longer analysis times.
Section 4: Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC (Representative Method)
This protocol is a starting point for developing a method for the chiral purity analysis of this compound.
-
Column: A polysaccharide-based chiral column such as Daicel CHIRALPAK® IC or Phenomenex Lux® Cellulose-2 is a good starting point.[11][12]
-
Mobile Phase: For normal phase mode, a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and a racemic standard to identify the elution order of the stereoisomers.
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol helps to identify potential hydrolytic degradation products.[13][14][15][16][17]
-
Acid Hydrolysis:
-
Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl.
-
Reflux the solution for 4 hours at 60°C.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a known volume with the mobile phase.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH.
-
Reflux the solution for 4 hours at 60°C.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute to a known volume with the mobile phase.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (typically a reversed-phase C18 column) alongside an unstressed control sample to identify any new peaks.
Section 5: Frequently Asked Questions (FAQs)
Q6: My batch of this compound has a slight yellow tint. Is this a cause for concern?
A slight yellow color could indicate the presence of N-oxide impurities, which can form from the slow oxidation of the amine in the presence of air.[4] While often present in small amounts, it is advisable to check the purity of the material using an appropriate analytical method before use in sensitive applications. Storing the material under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.
Q7: How should I properly store this compound to ensure its stability?
As an amine hydrochloride salt, the compound is generally more stable than its free base form. However, to maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere is recommended to prevent oxidation.
Q8: Can I use a standard achiral HPLC column to determine the purity?
You can use an achiral column (like a C18) to assess for process-related impurities such as unreacted starting materials or by-products. However, an achiral column will not separate the stereoisomers. For determining enantiomeric and diastereomeric purity, a chiral HPLC or SFC method is mandatory.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A chiral unified chromatography-mass spectrometry method to analyze free amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Chiral Resolution with (1R,2S)-2-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the analytical challenges in monitoring the chiral resolution of (1R,2S)-2-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting protocols for the common hurdles encountered during the synthesis and purification of this valuable chiral building block. As the demand for enantiomerically pure compounds continues to rise in the pharmaceutical industry, robust and reliable analytical monitoring is paramount.[1][2] This resource will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the chiral resolution of this compound?
The two most common and effective methods for monitoring the chiral resolution of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
-
Chiral HPLC offers direct separation of the enantiomers on a chiral stationary phase (CSP), providing a quantitative measure of the enantiomeric excess (ee).[3][4]
-
NMR Spectroscopy with a chiral derivatizing agent converts the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[5][6][7] This allows for the determination of the enantiomeric ratio.
Q2: Why is direct analysis of this compound on a standard achiral HPLC column not effective for determining enantiomeric purity?
Enantiomers, such as the (1R,2S) and (1S,2R) forms of 2-Methylcyclohexanamine, possess identical physical and chemical properties in an achiral environment.[8] This means they will have the same retention time on a standard achiral HPLC column, resulting in a single, unresolved peak. To separate enantiomers, a chiral environment is necessary, which is provided by a chiral stationary phase (CSP) in HPLC.[9]
Q3: What are the common chiral resolving agents used for amines like 2-Methylcyclohexanamine?
For the resolution of racemic bases like 2-Methylcyclohexanamine, chiral acids are typically employed as resolving agents to form diastereomeric salts.[10] Commonly used chiral acids include:
-
(+)-Tartaric acid and its derivatives
-
(-)-Mandelic acid and its derivatives
-
(+)-Camphor-10-sulfonic acid
The choice of resolving agent is critical and often determined empirically to find one that yields diastereomeric salts with significantly different solubilities, facilitating separation by crystallization.[11][12]
Troubleshooting Guides
Section 1: Diastereomeric Salt Resolution
The formation and separation of diastereomeric salts is a cornerstone of classical chiral resolution.[8][11] However, achieving high yield and diastereomeric purity can be challenging.
Issue 1.1: Poor or No Crystal Formation of the Diastereomeric Salt
Symptoms: The solution remains clear or becomes an oil upon cooling, with no crystalline solid forming.
Causality: This often indicates that the diastereomeric salt is too soluble in the chosen solvent system or that the supersaturation required for nucleation is not being reached.
Troubleshooting Protocol:
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent.[13] A systematic solvent screen is the first step.
-
Protocol: In small vials, dissolve a small amount of the diastereomeric salt mixture in various solvents of differing polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Observation: Look for a solvent system where the salt is soluble at an elevated temperature but precipitates upon cooling.
-
-
Increase Concentration: If the salt is moderately soluble, concentrating the solution by evaporating some of the solvent can induce crystallization.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt (if available from a previous successful batch) to a supersaturated solution to act as a nucleation site.[13]
-
Cooling Profile Optimization: A slow, controlled cooling process often yields better quality crystals than rapid cooling. Experiment with different cooling rates.
Issue 1.2: Low Diastereomeric Excess (de) of the Crystallized Salt
Symptoms: After isolation and cleavage of the diastereomeric salt, chiral HPLC or NMR analysis of the resulting amine shows a low enantiomeric excess.
Causality: This suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereomeric excess.
Detailed Steps:
-
Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt. This process can significantly enrich the less soluble diastereomer.
-
Solvent System Optimization: As with poor crystal formation, the solvent plays a crucial role. A different solvent or solvent mixture may enhance the solubility difference between the diastereomers.[13]
-
Molar Ratio of Resolving Agent: Varying the molar ratio of the chiral resolving agent to the racemic amine can influence the crystallization outcome.[14]
-
Temperature Control: The resolution temperature affects the solubilities of the diastereomeric salts. Experiment with different crystallization temperatures.
Section 2: Chiral HPLC Analysis
Chiral HPLC is a powerful tool for the direct analysis of enantiomeric mixtures.[1] However, method development can be empirical.
Issue 2.1: No Separation of Enantiomers
Symptoms: A single peak is observed in the chromatogram.
Causality: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient stereoselective interactions to resolve the enantiomers.
Troubleshooting Protocol:
-
Column Screening: The selection of the CSP is the most critical factor. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[15] It is advisable to screen a set of different chiral columns.
-
Mobile Phase Modification:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Additives like diethylamine (for basic compounds) can improve peak shape and resolution.[4]
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can significantly impact the retention and selectivity for ionizable compounds like amines.
-
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase analysis time and backpressure.
Typical Starting HPLC Method Parameters:
| Parameter | Normal Phase | Reversed Phase |
| Column | Polysaccharide-based CSP | Polysaccharide-based or macrocyclic glycopeptide CSP |
| Mobile Phase | n-Hexane/Isopropanol | Acetonitrile/Water with buffer (e.g., phosphate) |
| Additive | 0.1% Diethylamine | 0.1% Trifluoroacetic Acid or Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) |
Issue 2.2: Poor Resolution or Peak Tailing
Symptoms: The peaks for the two enantiomers are not baseline-separated, or the peaks are asymmetrical.
Causality: This can be due to suboptimal mobile phase composition, secondary interactions with the stationary phase, or column overload.
Troubleshooting Steps:
-
Optimize Mobile Phase: Fine-tune the mobile phase composition as described in the previous section. Small changes can have a significant impact on resolution.
-
Adjust Additive Concentration: For amines, the concentration of the basic additive (in normal phase) or the pH of the buffer (in reversed phase) is critical to minimize peak tailing.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of a longer run time.
-
Check Sample Concentration: Injecting too much sample can lead to column overload and peak distortion. Reduce the sample concentration or injection volume.
Section 3: NMR for Enantiomeric Purity
NMR spectroscopy provides an alternative to HPLC for determining enantiomeric excess.[16][17]
Issue 3.1: No Resolution of Diastereomeric Signals in NMR
Symptoms: The signals for the protons of the two diastereomers are completely overlapped in the ¹H NMR spectrum.
Causality: The chiral derivatizing agent is not inducing a sufficient difference in the chemical environments of the two diastereomers.
Troubleshooting Protocol:
-
Choice of Chiral Derivatizing Agent (CDA): For primary amines like 2-Methylcyclohexanamine, Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a classic choice to form diastereomeric amides.[11] If this fails, consider other CDAs.
-
Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 500 or 600 MHz) will provide better signal dispersion and may resolve previously overlapping peaks.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆) may reveal a separation of the key signals.
-
Chiral Solvating Agents (CSAs): As an alternative to derivatization, chiral solvating agents can be added to the NMR tube to induce temporary, non-covalent diastereomeric interactions, which can lead to signal splitting.
Experimental Workflow for NMR Analysis:
Caption: Workflow for determining enantiomeric purity by NMR.
Key Considerations:
-
Ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate measurement of the enantiomeric ratio.
-
Select signals for integration that are well-resolved and baseline-separated to ensure accurate quantification.
By systematically applying these troubleshooting guides and understanding the principles behind the analytical techniques, researchers can confidently monitor the chiral resolution of this compound and ensure the production of high-purity enantiomers for their research and development needs.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmtech.com [pharmtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. asianpubs.org [asianpubs.org]
- 16. cms-content.bates.edu [cms-content.bates.edu]
- 17. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis Featuring (1R,2S)-2-Methylcyclohexanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a robust and scalable method for achieving enantiopurity. This guide provides an in-depth comparison of chiral resolving agents, with a specific focus on the performance and application of (1R,2S)-2-Methylcyclohexanamine hydrochloride.
The Imperative of Chirality and the Principle of Resolution
Many pharmaceuticals and fine chemicals are chiral, existing as a pair of non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers often exhibit profoundly different pharmacological activities and metabolic fates in the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the importance of stereochemical purity in drug development.[1][2]
Diastereomeric salt resolution remains a cornerstone of industrial-scale chiral separations.[3] This technique ingeniously circumvents the challenge of separating enantiomers, which have identical physical properties, by converting them into diastereomers. Diastereomers, not being mirror images, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization.[2] The process involves reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. One of these salts will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation. Subsequently, the resolving agent is removed, yielding the desired enantiomer in high purity.
Mechanism of Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential interactions between the enantiomers of the racemic compound and the single enantiomer of the resolving agent. These interactions, governed by a combination of ionic bonding, hydrogen bonding, and van der Waals forces, lead to the formation of a diastereomeric salt pair with distinct crystal lattice energies and, consequently, different solubilities.
Caption: Mechanism of Diastereomeric Salt Formation.
Profile of a Promising Contender: this compound
This compound is a chiral resolving agent that has garnered interest due to its structural features. The presence of a methyl group on the cyclohexane ring introduces steric bulk and a fixed conformation, which can enhance the chiral recognition and lead to more effective discrimination between the enantiomers of a racemic acid.
Physicochemical Properties:
| Property | Value |
| CAS Number | 79389-41-6 |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Room temperature[4] |
The hydrochloride salt form offers improved handling characteristics, such as higher melting point and better stability, compared to the free amine.
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific racemic compound being resolved and the experimental conditions, particularly the solvent system. While direct, head-to-head comparative studies for a wide range of substrates are not always available, we can draw valuable insights from published data on the resolution of common racemic acids like ibuprofen and mandelic acid.
Below is a comparative summary of the performance of this compound's parent amine and other commonly used chiral amines in the resolution of representative racemic carboxylic acids.
Table 1: Performance Comparison of Chiral Amines as Resolving Agents
| Chiral Resolving Agent | Racemic Acid | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (1R,2S)-2-Methylcyclohexanamine | N/A | Data not available in searched literature | Data not available in searched literature | |
| (+)-(R)-Phenylethylamine | Ibuprofen | N/A | High (implied) | [5] |
| (-)-Brucine | Ibuprofen | N/A | Successful resolution achieved | [6] |
| (R)-Phenylethylamine | p-Chloromandelic Acid | N/A | Successful resolution achieved | [7] |
| (1R,2S)-(-)-Ephedrine | Mandelic Acid | N/A | Excellent optical purities | [1] |
Note: The performance of a resolving agent is highly substrate and condition-dependent. The data presented here is for illustrative purposes. "N/A" indicates that specific quantitative data was not provided in the cited source.
While specific performance data for this compound in the public domain is limited, its structural similarity to other effective cyclohexylamine-based resolving agents suggests its potential for high efficiency. The rigid cyclohexane backbone, combined with the stereochemistry of the methyl and amine groups, can create a well-defined three-dimensional structure that facilitates the formation of diastereomeric salts with significant differences in solubility.
Advantages of Substituted Cyclohexylamines as Resolving Agents:
-
Conformational Rigidity: The cyclohexane ring provides a more rigid scaffold compared to acyclic amines, which can lead to more predictable and effective chiral recognition.
-
Tunable Steric and Electronic Properties: The potential for substitution on the ring allows for the fine-tuning of steric and electronic properties to optimize the resolution of a specific racemic compound.
-
Potential for High Diastereoselectivity: The well-defined spatial arrangement of functional groups can result in a greater energy difference between the two diastereomeric salts, leading to higher diastereoselectivity in crystallization.
Experimental Protocol: A General Workflow for Chiral Resolution
The following protocol outlines a general, self-validating workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine like (1R,2S)-2-Methylcyclohexanamine.
Caption: General Experimental Workflow for Chiral Resolution.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a pre-selected solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Slowly add the warm solution of the resolving agent to the solution of the racemic acid with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
For optimal yield, the mixture can be further cooled in an ice bath or refrigerated for a period of time. The rate of cooling is a critical parameter; slow cooling generally leads to purer crystals.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
To achieve higher purity, the collected salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic, causing the salt to dissociate.
-
Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Validation and Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The optical rotation of the product can also be measured and compared to the literature value for the pure enantiomer.
-
Conclusion and Future Outlook
This compound presents itself as a promising chiral resolving agent due to its rigid conformational structure and the potential for strong diastereomeric interactions. While a comprehensive body of direct comparative data is still emerging, the principles of chiral resolution and the success of structurally related amines suggest its utility in the separation of a variety of racemic carboxylic acids.
The selection of a chiral resolving agent will always involve a degree of empirical screening. However, a rational approach based on an understanding of intermolecular forces and structural complementarity can significantly streamline this process. As the demand for enantiomerically pure compounds continues to grow, resolving agents like this compound will undoubtedly play a crucial role in enabling efficient and scalable chiral separations.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. murov.info [murov.info]
- 4. This compound | 79389-41-6 [chemicalbook.com]
- 5. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (1R,2S)-2-Methylcyclohexanamine hydrochloride vs. (1S,2R)-2-Methylcyclohexanamine hydrochloride
For researchers, scientists, and professionals in drug development and asymmetric synthesis, the selection of a chiral auxiliary or building block is a critical decision that profoundly influences the stereochemical outcome of a reaction and the biological activity of the final product. This guide provides an in-depth, objective comparison of the efficacy of the two enantiomers of cis-2-methylcyclohexanamine hydrochloride: (1R,2S)-2-Methylcyclohexanamine hydrochloride and (1S,2R)-2-Methylcyclohexanamine hydrochloride. By synthesizing technical data with field-proven insights, this document will elucidate the distinct applications and performance differences between these two valuable chiral amines.
Introduction: The Critical Role of Chirality in Efficacy
Chirality is a fundamental principle in pharmacology and chemical synthesis. Enantiomers, being non-superimposable mirror images, can exhibit remarkably different biological activities and chemical behaviors.[1][2] One enantiomer of a drug may be therapeutically active, while the other could be inactive or even elicit adverse effects.[3] Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. Chiral amines, such as the stereoisomers of 2-methylcyclohexanamine, are indispensable tools in achieving this stereochemical control. They can act as resolving agents, chiral auxiliaries, or be incorporated as key structural motifs in pharmacologically active molecules.[3]
This guide will focus on the cis diastereomer of 2-methylcyclohexanamine, specifically comparing the (1R,2S) and (1S,2R) enantiomers, typically supplied and used as their hydrochloride salts for improved stability and handling.
Stereoselective Synthesis: Accessing the Enantiomers
The efficacy of a chiral compound is intrinsically linked to its enantiomeric purity. Therefore, understanding the methods to obtain each enantiomer in high purity is the first step in a comparative analysis. Both enzymatic and classical resolution methods are employed for the synthesis of (1R,2S)- and (1S,2R)-2-methylcyclohexanamine.
Biocatalytic Approach: Asymmetric Amination
A highly efficient and stereoselective method for the synthesis of these chiral amines is through the asymmetric amination of 2-methylcyclohexanone using ω-transaminases (ω-TAs). This biocatalytic approach offers excellent enantiomeric and diastereomeric purity.
A study by Richter et al. (2015) demonstrated the effectiveness of various ω-TAs in the amination of 2-methylcyclohexanone.[4] The results highlight the enzyme-dependent stereoselectivity of the reaction, providing a clear pathway to selectively synthesize the (1S,2R) enantiomer.
Table 1: Enzymatic Amination of 2-Methylcyclohexanone to (1S)-2-Methylcyclohexylamine Stereoisomers [4]
| Enzyme Source | Diastereomeric Ratio (cis:trans) [(1S,2R):(1S,2S)] | Enantiomeric Excess (ee) of (1S,2R) |
| Chromobacterium violaceum (CV-TAm) | 24:1 | >99% |
| Arthrobacter sp. | 1:1.2 | >99% |
| Vibrio fluvialis | 1:1.6 | >99% |
Data from Richter et al., Organic & Biomolecular Chemistry, 2015, 13, 9038-9043.[4]
The data clearly indicates that the ω-transaminase from Chromobacterium violaceum (CV-TAm) is highly selective for the synthesis of the cis isomer, (1S,2R)-2-methylcyclohexanamine, with excellent diastereomeric and enantiomeric purity.[4] This makes it the preferred biocatalyst for accessing this specific enantiomer.
Experimental Protocol: Enzymatic Synthesis of (1S,2R)-2-Methylcyclohexanamine
This protocol is adapted from the findings of Richter et al.[4]
-
Reaction Setup: In a suitable reaction vessel, combine a phosphate buffer (pH 8.0), 2-propylamine (as the amine donor), pyridoxal 5'-phosphate (PLP) cofactor, and the selected ω-transaminase (e.g., CV-TAm).
-
Substrate Addition: Add 2-methylcyclohexanone to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48 hours).
-
Work-up and Isolation: After the reaction is complete, adjust the pH to basic (e.g., pH > 10) with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: Dry the organic extract over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting free amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Analysis: Determine the diastereomeric and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
References
Literature comparison of resolution efficiency for different substrates with (1R,2S)-2-Methylcyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical step. The biological activity of chiral molecules often resides in only one of its enantiomeric forms, while the other may be inactive or even elicit undesirable side effects. Classical resolution via the formation of diastereomeric salts remains a widely employed, practical, and scalable method for obtaining enantiomerically pure compounds. This guide provides a comprehensive comparison of the resolution efficiency of (1R,2S)-2-Methylcyclohexanamine hydrochloride as a chiral resolving agent for various substrates, supported by available literature data and established chemical principles.
The Role of this compound in Chiral Resolution
This compound is a chiral amine that serves as a valuable tool for the separation of enantiomers, particularly racemic carboxylic acids. The fundamental principle of this resolution technique lies in the reaction of the racemic acid with the single enantiomer of the chiral amine base. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[1] Subsequently, the desired enantiomer of the carboxylic acid can be recovered from the isolated diastereomeric salt.
The efficiency of such a resolution is dictated by several factors, including the structural compatibility between the resolving agent and the substrate, the choice of solvent, the crystallization temperature, and the stoichiometry of the reactants. A successful resolution hinges on the significant difference in solubility between the two diastereomeric salts formed.
Comparative Resolution Efficiency: A Literature Perspective
While this compound is a known chiral resolving agent, detailed, publicly available, comparative studies across a wide range of substrates are not extensively documented in readily accessible scientific literature. The majority of published research on chiral resolution tends to focus on more commonly used resolving agents like α-methylbenzylamine, ephedrine, and various cinchona alkaloids.
However, based on the principles of diastereomeric salt formation and the structural features of (1R,2S)-2-Methylcyclohexanamine, we can infer its potential efficacy for resolving certain classes of compounds. The presence of a primary amine group allows for effective salt formation with carboxylic acids. The rigid cyclohexane backbone and the specific stereochemistry at the C1 and C2 positions provide a defined three-dimensional structure that can lead to distinct interactions with the enantiomers of a chiral acid, resulting in the necessary solubility difference between the diastereomeric salts.
Key Substrate Classes for Potential Resolution:
-
Racemic Carboxylic Acids: This is the primary and most promising class of substrates for resolution with this compound. The acidic carboxyl group readily reacts with the basic amine to form salts. The efficiency of resolution will depend on the steric and electronic properties of the substituent on the chiral center of the carboxylic acid.
-
"Profens" (Arylpropionic Acids): Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen are prime candidates for this resolution method. The separation of their enantiomers is of significant pharmaceutical interest, as the (S)-enantiomer is typically the active form.
-
Mandelic Acid and its Derivatives: Mandelic acid is a common model substrate for resolution studies due to its simple structure and well-understood properties.
Experimental Protocol: A Generalized Approach to Diastereomeric Salt Resolution
The following is a generalized, step-by-step methodology for the resolution of a racemic carboxylic acid using this compound. This protocol should be optimized for each specific substrate.
Step 1: Salt Formation
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) with gentle heating.
-
In a separate container, dissolve an equimolar or slightly sub-stoichiometric amount of this compound in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The purity of the isolated diastereomeric salt can be assessed by measuring its melting point and specific rotation. Recrystallization from a suitable solvent may be performed to enhance the diastereomeric excess (d.e.).
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the isolated diastereomeric salt in water or a biphasic system (e.g., water and diethyl ether).
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2. This will protonate the carboxylate and break the ionic bond of the salt.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Below is a visual representation of the general workflow for classical chemical resolution.
Caption: General workflow of classical chemical resolution.
Mechanistic Insights into Diastereomeric Salt Formation and Separation
The success of a classical resolution is fundamentally governed by the thermodynamics of crystallization and the specific molecular interactions within the crystal lattice of the diastereomeric salts. For effective separation, one diastereomer must have a significantly lower solubility in the chosen solvent system, allowing it to crystallize preferentially.
The molecular recognition between the chiral resolving agent and the enantiomers of the substrate is driven by a combination of non-covalent interactions, including:
-
Ionic Bonding: The primary interaction is the electrostatic attraction between the carboxylate anion of the acid and the ammonium cation of the amine.
-
Hydrogen Bonding: The amine and carboxyl groups, as well as any other hydrogen bond donors and acceptors on both molecules, can form a network of hydrogen bonds that stabilize the crystal lattice.
-
Van der Waals Forces and Steric Interactions: The overall shape and steric bulk of the resolving agent and the substrate play a crucial role in the packing of the molecules in the crystal. Favorable steric interactions in one diastereomeric salt can lead to a more stable and less soluble crystal lattice compared to the other.
The diagram below illustrates the conceptual basis of chiral recognition leading to the formation of separable diastereomeric salts.
Caption: Molecular interactions in diastereomeric salt formation.
Conclusion and Future Outlook
For researchers and drug development professionals, the exploration of this compound as a resolving agent warrants consideration, especially when other common resolving agents prove ineffective. Systematic screening of solvents and crystallization conditions is paramount to achieving high resolution efficiency. Further publication of experimental data on the use of this resolving agent would be a valuable contribution to the field of chiral chemistry.
References
A Cost-Benefit Analysis of (1R,2S)-2-Methylcyclohexanamine Hydrochloride in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Chiral amines, in particular, serve as indispensable tools, acting as resolving agents, chiral building blocks, and, critically, as chiral auxiliaries to guide the stereochemical outcome of reactions. This guide provides a comprehensive cost-benefit analysis of using (1R,2S)-2-Methylcyclohexanamine hydrochloride as a chiral auxiliary in asymmetric synthesis. Its performance, cost-effectiveness, and practicality are objectively compared with established and widely utilized alternatives, namely derivatives of (S)-1-phenylethylamine and Evans' oxazolidinones. This analysis is supported by available experimental data, detailed protocols, and a discussion of the underlying principles of stereocontrol to empower researchers in making informed decisions for their synthetic strategies.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] This covalent linkage introduces a chiral environment, directing subsequent chemical transformations to occur with high diastereoselectivity.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved from the product and can, ideally, be recovered and recycled.[2][3] The effectiveness of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce the formation of one diastereomer in significant excess.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed from the product under mild conditions that do not compromise the newly formed stereocenter.
-
High Recovery and Recyclability: Efficient recovery of the often-expensive chiral auxiliary is crucial for the economic viability of a synthesis.[2][3]
-
Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by simple recrystallization, allowing for the attainment of very high stereochemical purity.
(1R,2S)-2-Methylcyclohexanamine: A Potential Chiral Auxiliary
(1R,2S)-2-Methylcyclohexanamine, available as its hydrochloride salt, is a chiral primary amine with a rigid cyclohexane backbone. Its stereochemistry is defined at two adjacent carbon atoms, which can provide a well-defined steric environment when incorporated into a substrate as a chiral auxiliary.
Synthesis and Availability
The synthesis of (1R,2S)-2-methylcyclohexanamine typically starts from 2-methylcyclohexanone.[4] The synthetic route involves the formation of an enamine or a similar derivative, followed by a diastereoselective reduction and subsequent hydrolysis. While the starting material is readily available, the multi-step synthesis and purification of the desired stereoisomer contribute to its overall cost.
Performance as a Chiral Auxiliary: An Area for Investigation
A comprehensive review of the scientific literature reveals a notable gap in detailed experimental data demonstrating the use of (1R,2S)-2-methylcyclohexanamine as a chiral auxiliary in common asymmetric reactions such as aldol additions, alkylations, or Diels-Alder reactions. While its structure suggests potential for inducing stereoselectivity, the lack of published yields and diastereoselectivity data prevents a direct, quantitative comparison with established auxiliaries. Researchers considering this auxiliary would likely need to undertake initial screening and optimization studies to determine its efficacy for their specific application.
Cost Profile
The cost of this compound is a significant consideration. As a research chemical, its price can be substantial, particularly when compared to more commonly used, commercially available chiral auxiliaries. For instance, prices can range from several hundred to thousands of dollars per gram, depending on the supplier and purity. This high initial cost underscores the importance of efficient recovery and recycling protocols, should it prove to be an effective auxiliary.
Established Alternatives: A Performance Benchmark
To provide a robust cost-benefit analysis, it is essential to compare this compound with well-established and thoroughly documented chiral auxiliaries.
(S)-1-Phenylethylamine Derivatives
(S)-1-Phenylethylamine is a widely used and cost-effective chiral primary amine.[5][6] It is readily available in both enantiomeric forms and serves as a versatile chiral auxiliary, particularly in the diastereoselective alkylation of amides.[7]
Amides derived from (S)-1-phenylethylamine and related structures, such as pseudoephedrine and pseudoephenamine, have demonstrated excellent performance in asymmetric alkylation reactions.[8][9]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Pseudoephenamine | Methyl iodide | 95 | >99:1 | [7] |
| Pseudoephenamine | Ethyl iodide | 96 | >99:1 | [7] |
| Pseudoephenamine | n-Propyl iodide | 99 | >99:1 | [7] |
| Pseudoephenamine | Allyl bromide | 98 | >99:1 | [7] |
(S)-1-Phenylethylamine is significantly more affordable than this compound, with prices often in the range of tens to a few hundred dollars per kilogram, depending on the grade and supplier. This low cost, combined with its proven high efficiency, makes it a very attractive option for both academic research and industrial applications.
Evans' Oxazolidinones
Developed by David A. Evans and his research group, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[10][11] They are particularly effective in a wide range of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[12]
N-acyl oxazolidinones undergo highly diastereoselective alkylation upon treatment with a strong base and an electrophile.[8]
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | | --- | --- | --- | --- | --- | | (S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |[8] | | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |[8] | | (S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 85 | 99:1 |[8] |
The cost of Evans' oxazolidinones varies depending on the specific derivative. Simpler structures are relatively affordable, while more complex or less common derivatives can be more expensive. However, their high reliability and the extensive body of literature supporting their use often justify the cost. Furthermore, efficient protocols for their recovery and recycling have been developed, enhancing their cost-effectiveness.[3]
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key asymmetric reactions using the established alternatives are outlined below.
Diastereoselective Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol is a representative example of the high diastereoselectivity achievable with phenylethylamine-based auxiliaries.[8]
Step 1: Amide Formation
-
Dissolve (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane).
-
Add an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup and purify the resulting amide by recrystallization or column chromatography.
Step 2: Asymmetric Alkylation
-
To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 equiv) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the alkylated amide by column chromatography.
Step 3: Auxiliary Cleavage
-
Cleave the amide bond by acidic or basic hydrolysis to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol illustrates the power of Evans' auxiliaries in controlling the stereochemistry of carbon-carbon bond formation.
Step 1: N-Acylation of the Oxazolidinone
-
Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise.
-
Stir for 30 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv).
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and perform an extractive workup.
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv) and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a phosphate buffer (pH 7).
-
Perform an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron complex.
-
Extract the product and purify by column chromatography.
Step 3: Auxiliary Cleavage
-
Cleave the auxiliary from the aldol adduct using a reagent such as lithium hydroxide and hydrogen peroxide to afford the chiral β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture.
Visualization of Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Logical framework for the cost-benefit analysis of a chiral auxiliary.
Conclusion and Recommendations
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has provided a comparative analysis of this compound against the well-established and highly effective alternatives, (S)-1-phenylethylamine derivatives and Evans' oxazolidinones.
Based on the available evidence, this compound remains a largely unexplored candidate as a chiral auxiliary. Its high cost and the current lack of published performance data in key asymmetric transformations make it a higher-risk choice compared to the alternatives. For researchers and drug development professionals seeking reliable and well-documented methods for achieving high stereoselectivity, (S)-1-phenylethylamine derivatives and Evans' oxazolidinones represent the more prudent and cost-effective options at present.
The high diastereoselectivities, extensive literature precedent, and more favorable cost profiles of these established auxiliaries provide a solid foundation for the development of robust and scalable synthetic routes. While the potential of (1R,2S)-2-methylcyclohexanamine as a chiral auxiliary should not be entirely dismissed, its practical application awaits further investigation and the publication of compelling experimental evidence to justify its cost and position it as a competitive tool in the synthetic chemist's arsenal.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diastereomeric Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is fundamental to its safety and efficacy. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the rigorous and accurate quantification of diastereomeric purity is a non-negotiable aspect of quality control. When an analytical method is transferred between laboratories, updated with new technology, or compared against a reference method, a critical process known as cross-validation becomes essential.
This guide provides an in-depth, experience-driven comparison of analytical techniques and a systematic workflow for their cross-validation. It is designed to move beyond rote procedural steps, offering the scientific rationale behind experimental choices to ensure robust, reliable, and regulatory-compliant data.
The Analytical Challenge: Separating Diastereomers
Unlike enantiomers, diastereomers possess different physical and chemical properties, which simplifies their separation. Analytical methods exploit these subtle differences in polarity, size, and shape to achieve resolution. The choice of method is the first critical decision in establishing a reliable purity assay.
Comparative Analysis of Primary Analytical Methods
The three most powerful techniques in the analyst's toolbox for diastereomeric separation are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each offers a unique set of advantages and limitations.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Key Considerations & Rationale |
| Principle of Separation | Differential partitioning between a liquid mobile phase and a solid stationary phase (chiral or achiral). | Differential partitioning between a supercritical fluid mobile phase (typically CO₂) and a stationary phase. | Differential migration of ions in an electric field, often using a chiral selector in the background electrolyte. | SFC's low-viscosity mobile phase allows for faster separations. CE offers exceptionally high efficiency due to the absence of a packed bed. |
| Resolution (Rs) | Good to Excellent (>1.7) | Excellent (>1.7) | Excellent (>2.0) | A resolution of at least 1.7 is generally desired for baseline separation to ensure accurate quantitation. SFC and CE often provide superior resolution. |
| Speed of Analysis | Moderate to Slow | Very Fast | Fast | SFC is typically 3-5 times faster than HPLC due to the properties of supercritical fluids. CE is also known for rapid analysis times. |
| Solvent Consumption | High | Very Low | Extremely Low | SFC primarily uses compressed CO₂, significantly reducing organic solvent waste and earning it "green chemistry" credentials. CE uses nanoliter volumes of reagents. |
| Robustness/Ruggedness | High | Moderate to High | Moderate | HPLC methods are generally considered highly robust. SFC's performance can be more sensitive to pressure and temperature fluctuations. CE can be sensitive to buffer composition and capillary surface chemistry. |
| Typical Applications | Workhorse of QC labs; suitable for a wide range of polar and non-polar compounds. | High-throughput screening, preparative separations, and analysis of thermally labile or complex mixtures. | Analysis of polar and charged compounds, peptides, and complex biological matrices. | The choice is dictated by the physicochemical properties of the analyte and the analytical objective (e.g., routine QC vs. high-throughput screening). |
The Cross-Validation Workflow: A Self-Validating System
Cross-validation serves to demonstrate that two analytical procedures are equivalent and can be used interchangeably. This is not merely a repeat of the original validation; it is a rigorous comparison under a pre-approved protocol. The process ensures the integrity of data throughout the lifecycle of a product, especially during method transfer between labs or instrument upgrades.
The following workflow is designed as a self-validating system, where each phase confirms the integrity of the next.
A Comparative Guide to the Resolution of (±)-2-Methylcyclohexanamine: Benchmarking Classical Diastereomeric Salt Formation
In the landscape of pharmaceutical synthesis, the generation of enantiomerically pure compounds is not merely a preference but a stringent necessity. Chiral amines, such as the isomers of 2-methylcyclohexanamine, are pivotal building blocks for numerous active pharmaceutical ingredients (APIs). The stereochemistry of these amines can profoundly influence the pharmacological and toxicological profile of the final drug product. Consequently, the efficient and scalable resolution of racemic mixtures into their constituent enantiomers is a critical-path activity in drug development.
This guide provides an in-depth comparison of established techniques for the resolution of racemic (±)-trans-2-methylcyclohexanamine. We will benchmark the traditional and widely employed method of diastereomeric salt formation using a chiral resolving agent against modern chromatographic and enzymatic methods. The objective is to equip researchers, chemists, and process development professionals with the technical insights and practical data needed to select the most appropriate resolution strategy for their specific application, whether for early-stage discovery or large-scale manufacturing.
The Foundational Method: Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation remains a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability. The principle hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
Mechanism of Action
The racemic (±)-trans-2-methylcyclohexanamine is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. The acid-base reaction yields two diastereomeric salts: [(1R,2S)-amine • L-tartrate] and [(1S,2R)-amine • L-tartrate]. Due to their distinct three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer preferentially crystallizes from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve 100 g of racemic trans-2-methylcyclohexanamine in 800 mL of methanol at 50°C. In a separate vessel, dissolve 132 g of L-(+)-tartaric acid in 800 mL of methanol.
-
Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then chill to 0-5°C for 4 hours to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop is the salt of (1R,2S)-2-methylcyclohexanamine with L-tartaric acid.
-
Liberation of Amine: Suspend the crystalline salt in 500 mL of water and add 200 mL of 5 M sodium hydroxide solution to raise the pH above 11.
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-methylcyclohexanamine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Alternative Technique 1: Preparative Chiral HPLC
Preparative chiral High-Performance Liquid Chromatography (HPLC) offers a powerful and direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation.
Principle of Separation
The CSP is composed of a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, causing one to be retained longer on the column than the other.
Experimental Protocol: Chiral HPLC Separation
-
Column and Mobile Phase: Employ a polysaccharide-based chiral column (e.g., Chiralpak AD-H). The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. A common mobile phase for this separation is Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve the racemic 2-methylcyclohexanamine in the mobile phase to a concentration of approximately 5 mg/mL.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 10 mL/min for a semi-preparative column).
-
Fraction Collection: Monitor the column effluent with a UV detector. Collect the fractions corresponding to each separated enantiomer peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Purity Analysis: Re-inject small aliquots of the collected fractions onto an analytical chiral HPLC column to confirm the enantiomeric purity of each isomer.
Workflow for Preparative Chiral HPLC
Caption: Schematic of a preparative chiral HPLC system for enantiomer separation.
Alternative Technique 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Typically, a lipase enzyme is used to selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated product (an amide) and the unreacted amine have vastly different chemical properties, allowing for easy separation.
Principle of Kinetic Resolution
In the presence of an acyl donor (e.g., ethyl acetate), an enzyme like Candida antarctica lipase B (CALB) will preferentially catalyze the acylation of one amine enantiomer over the other. For instance, the (1S,2R)-amine might be a better substrate for the enzyme than the (1R,2S)-amine. The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture contains the unreacted (1R,2S)-amine and the newly formed N-acetyl-(1S,2R)-amine. These two compounds can then be separated by standard methods like extraction or chromatography.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: To a solution of 10 g of racemic trans-2-methylcyclohexanamine in 200 mL of a non-polar organic solvent (e.g., toluene), add 50 mL of ethyl acetate (acting as the acyl donor and a co-solvent).
-
Enzyme Addition: Add 1 g of immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC to determine the enantiomeric excess of the remaining amine and the conversion rate.
-
Reaction Quench: When the conversion reaches approximately 50% (typically resulting in high e.e. for both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation:
-
Extract the reaction mixture with an acidic aqueous solution (e.g., 1 M HCl). The unreacted amine will move into the aqueous phase as its hydrochloride salt.
-
The N-acetylated amine will remain in the organic phase.
-
-
Isolation:
-
Basify the acidic aqueous layer with NaOH and extract the free amine into an organic solvent. Dry and evaporate the solvent to obtain the enantiopure amine.
-
Evaporate the initial organic layer to obtain the enantiopure N-acetylated amine.
-
Mechanism of Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic amine.
Comparative Performance Analysis
The choice of a resolution technique is a multi-faceted decision, balancing purity requirements, yield, scalability, cost, and development time. The following table summarizes the performance of the discussed methods for the resolution of trans-2-methylcyclohexanamine based on typical literature-reported results.
| Parameter | Diastereomeric Salt Crystallization | Preparative Chiral HPLC | Enzymatic Kinetic Resolution |
| Enantiomeric Purity (e.e.) | >98% (after 1-2 crystallizations) | >99.5% | >99% (for both enantiomers) |
| Theoretical Max. Yield | 50% per enantiomer | ~100% (minus handling losses) | 50% per enantiomer |
| Typical Recovered Yield | 35-45% per enantiomer | 85-95% | 40-48% per enantiomer |
| Scalability | Excellent (kg to ton scale) | Poor to Moderate (g to kg scale) | Good (kg scale) |
| Development Time | Moderate (solvent screening required) | Fast (for analytical), Moderate (for prep) | Moderate (enzyme/solvent screening) |
| Cost (Consumables) | Low (bulk solvents, chiral acid) | Very High (chiral columns, large solvent volumes) | Moderate (enzyme cost, can be reused) |
| Key Advantage | Low cost, proven scalability | High purity, direct separation | High selectivity, mild conditions |
| Key Disadvantage | Loss of >50% of material, optimization intensive | High cost, low throughput | Theoretical yield cap of 50% |
Conclusion and Recommendations
The selection of an optimal resolution strategy is fundamentally tied to the project's goals.
-
Diastereomeric Salt Resolution remains the undisputed method of choice for large-scale, cost-sensitive manufacturing . Its primary drawback is the inherent 50% yield limit and the potential for significant material loss in the mother liquor. However, for producing kilograms to tons of a single enantiomer, its economic advantages are unparalleled.
-
Preparative Chiral HPLC is ideally suited for early-stage research and development where small quantities (milligrams to grams) of very high-purity material are required quickly. While not economically viable for large-scale production, it is an invaluable tool for rapidly obtaining enantiopure standards for biological testing and analytical method development.
-
Enzymatic Kinetic Resolution strikes a balance between the other two methods. It offers excellent enantioselectivity under mild, environmentally friendly conditions and is more scalable than HPLC. It is an excellent option for medium-scale production (grams to kilograms) , particularly when the resulting acylated product and the unreacted amine can both be utilized, or when racemization and recycling of the unwanted enantiomer is feasible.
Ultimately, a thorough techno-economic evaluation should guide the final decision. For many pharmaceutical development pathways, a common strategy involves using preparative HPLC for initial studies, followed by the development of a robust and scalable diastereomeric salt resolution or enzymatic process for clinical and commercial manufacturing.
A Comparative Structural Analysis of Diastereomeric Salts of (1R,2S)-2-Methylcyclohexanamine Hydrochloride for Optimal Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic mixtures remains a critical and often challenging step. The formation of diastereomeric salts through the reaction of a racemic compound with a chiral resolving agent is a widely employed technique that leverages the different physicochemical properties of the resulting diastereomers for separation. This guide provides an in-depth comparative analysis of the structural characteristics of diastereomeric salts of (1R,2S)-2-Methylcyclohexanamine hydrochloride, a key chiral building block in various pharmaceutical syntheses. By understanding the structural nuances of these salts formed with different resolving agents, researchers can make more informed decisions to optimize separation efficiency.
The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] When a racemic mixture of a base, such as 2-Methylcyclohexanamine, is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent.[1]
This guide will delve into the structural analysis of these diastereomeric salts, focusing on the insights gained from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of salts formed with common resolving agents such as tartaric acid and mandelic acid will be presented, highlighting how the choice of resolving agent influences the crystal packing and solution-state conformation of the diastereomeric salts, ultimately impacting the resolution efficiency.
The Influence of the Resolving Agent on Diastereomeric Salt Structure: A Comparative Overview
The selection of an appropriate chiral resolving agent is paramount for a successful resolution. The ideal resolving agent should form a stable, crystalline salt with one enantiomer of the racemate that is significantly less soluble than the salt formed with the other enantiomer. This difference in solubility is a direct consequence of the differences in the crystal lattice energies of the two diastereomeric salts. These differences, in turn, are governed by the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal structure.
| Resolving Agent | Expected Predominant Interactions | Potential Advantages | Potential Challenges |
| L-(+)-Tartaric Acid | Multiple hydrogen bonding sites due to the presence of two carboxylic acid and two hydroxyl groups. | Can form extensive and rigid hydrogen bond networks, leading to well-defined and stable crystal structures. This can result in significant solubility differences between diastereomers. | The flexibility of the tartaric acid molecule can sometimes lead to the formation of multiple crystal forms (polymorphs) or solvates, complicating the resolution process. |
| (S)-(+)-Mandelic Acid | Hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as potential π-π stacking interactions from the phenyl ring. | The aromatic ring can introduce additional intermolecular interactions, which may enhance the discrimination between the enantiomers and lead to better separation. | The bulkiness of the phenyl group might sometimes hinder the formation of a well-ordered crystal lattice. |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Similar to tartaric acid, but with the bulky benzoyl groups offering potential for additional van der Waals and π-π stacking interactions. | The increased steric bulk and potential for aromatic interactions can lead to greater differentiation in the crystal packing of the diastereomers, potentially resulting in larger solubility differences. | The larger and more complex structure may be more prone to forming amorphous precipitates or oils, making crystallization more challenging. |
Experimental Protocols: A Guide to Diastereomeric Salt Formation and Analysis
The following protocols provide a generalized framework for the preparation and analysis of diastereomeric salts of this compound.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the general procedure for the formation of diastereomeric salts and their separation based on solubility differences.
Materials:
-
Racemic (1R,2S)- and (1S,2R)-2-Methylcyclohexanamine hydrochloride
-
Enantiomerically pure chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolution: Dissolve one equivalent of the racemic 2-Methylcyclohexanamine hydrochloride in a minimal amount of a suitable hot solvent.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same hot solvent. The use of 0.5 equivalents can be a strategic choice to selectively precipitate the salt of one enantiomer.[1]
-
Salt Formation and Crystallization: Slowly add the hot solution of the resolving agent to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the isolated salt can be improved by recrystallization.
-
Liberation of the Free Amine: The resolved amine enantiomer can be recovered from the purified diastereomeric salt by treatment with a base (e.g., NaOH) to neutralize the acidic resolving agent, followed by extraction with an organic solvent.
Causality Behind Experimental Choices:
-
Hot Solvent: Using a hot solvent ensures that both the racemic amine and the resolving agent are fully dissolved, allowing for homogeneous salt formation upon mixing.
-
Slow Cooling: Slow cooling promotes the formation of well-defined crystals and allows the system to reach thermodynamic equilibrium, favoring the precipitation of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the efficiency of the resolution.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can be advantageous in cases where the diastereomeric salt of the desired enantiomer is significantly less soluble. This approach maximizes the yield of the desired enantiomer in the first crystallization step.
Protocol 2: Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the diastereomeric salts.
Procedure:
-
Crystal Growth: Grow single crystals of the purified diastereomeric salts suitable for X-ray diffraction analysis. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. This will provide detailed information on the unit cell parameters, space group, and the precise atomic coordinates, revealing the molecular conformation and the packing of the ions in the crystal lattice.
Protocol 3: Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for analyzing the structure and purity of the diastereomeric salts in solution.
Procedure:
-
Sample Preparation: Prepare NMR samples of the diastereomeric salts in a suitable deuterated solvent (e.g., DMSO-d6, MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Spectral Analysis: Compare the NMR spectra of the two diastereomers. The different chemical environments of the nuclei in the two diastereomers will result in distinct chemical shifts and coupling constants, allowing for their differentiation and the determination of diastereomeric purity.
Visualizing the Chiral Resolution Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Key Methods for the Structural Analysis of Diastereomeric Salts.
Conclusion and Future Outlook
The structural analysis of diastereomeric salts is a cornerstone for the rational design of efficient chiral resolution processes. While this guide provides a framework for comparing salts of this compound, the lack of readily available, specific crystallographic and NMR data in the public domain for these particular salts highlights a significant knowledge gap. Future research should focus on the systematic crystallographic and spectroscopic characterization of a series of diastereomeric salts of this important chiral amine with a variety of resolving agents. Such studies would provide invaluable data for building predictive models for chiral resolution, ultimately accelerating the development of robust and efficient processes for the synthesis of enantiomerically pure pharmaceuticals. Researchers are encouraged to contribute to this area by publishing detailed structural and analytical data of novel diastereomeric salts.
References
A Senior Application Scientist's Guide to Cyclohexanamine-Based Resolving Agents: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical hurdle. Among the arsenal of techniques available, classical resolution through the formation of diastereomeric salts stands as a robust and scalable method. This guide provides an in-depth comparative analysis of a key class of resolving agents: cyclohexanamine derivatives. Drawing upon experimental data, we will explore the nuances of their application, the rationale behind experimental design, and provide actionable protocols for their effective use in the laboratory.
The Principle of Chiral Resolution: A Game of Differential Solubility
The foundational principle of chiral resolution by diastereomeric salt formation is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture of an acidic compound, such as a carboxylic acid, is treated with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, no longer mirror images, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[2]
The choice of the resolving agent is paramount and often empirical, yet a well-informed selection can significantly enhance the efficiency of the resolution. An ideal resolving agent should form diastereomeric salts with a substantial difference in solubility, leading to high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.
Cyclohexanamine Derivatives: A Versatile Class of Resolving Agents
The rigid and sterically defined cyclohexane backbone of cyclohexanamine derivatives makes them excellent candidates for inducing significant differences in the crystal packing of diastereomeric salts. This structural feature often leads to more effective chiral recognition and, consequently, more efficient separation. In this guide, we will focus on the comparative performance of several key cyclohexanamine-based resolving agents.
Comparative Performance Analysis: Resolution of Profens
To provide a tangible comparison, we will focus on the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used compounds like ibuprofen and naproxen. The pharmacological activity of these drugs often resides in a single enantiomer, making their resolution a topic of significant industrial relevance.[2][3]
Table 1: Comparative Performance of Chiral Amines in the Resolution of Ibuprofen
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (+)-(R)-Phenylethylamine | (±)-Ibuprofen | Supercritical CO₂ | Not explicitly stated for the salt | High e.e. achievable | [4] |
| N-Alkyl-D-glucamine | (±)-Ibuprofen | Isopropanol | 73.2% | 99.0% for (S)-Ibuprofen | [5] (Patent Data) |
The lack of extensive comparative data in the public domain for the resolution of profens with various cyclohexanamine derivatives highlights a significant area for further research and publication. The selection of a resolving agent often remains an in-house, empirical process within the pharmaceutical industry.
The "Why": Deconstructing the Experimental Choices
The success of a chiral resolution hinges on a series of carefully considered experimental parameters. Understanding the causality behind these choices is crucial for developing a robust and efficient process.
Stoichiometry of the Resolving Agent: The Pope-Peachey Method
A common and effective strategy is to use a sub-stoichiometric amount (typically 0.5 equivalents) of the resolving agent. This technique, known as the Pope-Peachey method, can lead to a more dramatic difference in the solubilities of the diastereomeric salts.[6] By using less of the often-expensive chiral resolving agent, the salt of the less soluble diastereomer preferentially crystallizes, leaving the more soluble diastereomer and the unreacted enantiomer of the racemic compound in the mother liquor.[6] This approach can be both cost-effective and highly selective.
The Crucial Role of the Solvent
The choice of solvent is arguably one of the most critical factors in a diastereomeric salt crystallization. The ideal solvent system should exhibit a significant solubility difference between the two diastereomeric salts. This selection is often made through a screening process involving various solvents of different polarities. Protic solvents like alcohols (methanol, ethanol, isopropanol) are frequently employed due to their ability to engage in hydrogen bonding, which can influence the crystal lattice formation.
Temperature Profile: The Art of Crystallization
The temperature profile during crystallization directly impacts the yield and purity of the isolated diastereomeric salt. A common practice involves dissolving the racemic mixture and the resolving agent in a minimal amount of hot solvent to ensure complete dissolution, followed by slow cooling to allow for the selective crystallization of the less soluble diastereomer. A rapid cooling process can lead to the co-precipitation of both diastereomers, thereby reducing the enantiomeric purity of the final product.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how cyclohexanamine-based resolving agents can be employed for the separation of enantiomers. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral cyclohexanamine derivative.
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure cyclohexanamine-based resolving agent in the same solvent, gently warming if necessary.
-
Add the resolving agent solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Heat the resulting mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours or even overnight.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitated salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid.
-
Extract the liberated enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualization of the Resolving Agent-Substrate Interaction
The formation of diastereomeric salts is driven by ionic interactions between the acidic racemic compound and the basic resolving agent. The stereochemical information from the resolving agent is transferred through non-covalent interactions, leading to the formation of a diastereomeric pair with different physical properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Retort [www1.udel.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,2S)-2-Methylcyclohexanamine Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of (1R,2S)-2-Methylcyclohexanamine hydrochloride (CAS No: 79389-41-6). As a Senior Application Scientist, the following protocols are designed to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. The causality behind each step is explained to foster a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
This compound is a chemical compound whose toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled with the assumption that it is hazardous. The primary risks are associated with inhalation, skin and eye contact, and ingestion.
Key Hazards:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Potential for irritation.
-
Eye Contact: Potential for serious eye irritation.
-
Ingestion: Harmful if swallowed.
A thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on its potential hazards and the appropriate emergency response procedures.[2]
Personal Protective Equipment (PPE)
Due to the unknown full hazard profile, stringent PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator.[1] | To prevent inhalation of dust or aerosols, especially when handling the solid form or creating solutions. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.[3][4]
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste.[5][6] This area must be at or near the point of generation and under the control of laboratory personnel.[3][7]
-
Select an Appropriate Waste Container:
-
The container must be chemically compatible with this compound.[3][6] Given its hydrochloride salt form, avoid metal containers which could be susceptible to corrosion.[8] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with no leaks or damage, and have a secure, tight-fitting lid.[6][9]
-
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."[5]
-
Identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and any other components in the waste stream.
-
Include the date when waste was first added to the container.
-
-
Accumulate Waste Safely:
Logical Flow for Waste Disposal Decision Making:
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent the spread of the material. Do not let the product enter drains.[1]
-
Absorb and Collect:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
First Aid Measures: [1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Methodology
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4] As a chemical waste, it must be managed by a licensed hazardous waste disposal company.
Recommended Disposal Route:
The primary and most environmentally responsible method for the disposal of amine compounds is incineration .[10][11] A licensed professional waste disposal service should be contacted to handle this material. The chemical should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10] This ensures the complete destruction of the compound, minimizing its environmental impact.
Regulatory Compliance:
All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][8] Facilities are categorized as Very Small, Small, or Large Quantity Generators, with varying storage time limits and reporting requirements.[5] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12]
References
- 1. capotchem.cn [capotchem.cn]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. danielshealth.com [danielshealth.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (1R,2S)-2-Methylcyclohexanamine Hydrochloride
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, reasoned framework for selecting and using Personal Protective Equipment (PPE) when handling (1R,2S)-2-Methylcyclohexanamine hydrochloride (CAS No. 79389-41-6). Our approach is built on a foundation of risk assessment, procedural discipline, and a thorough understanding of the material's potential hazards.
While the toxicological properties of this specific compound have not been exhaustively investigated, its structure as a primary amine hydrochloride salt commands a cautious and proactive safety posture.[1] The guidance herein is synthesized from safety data for structurally similar chemicals and established best practices for handling amine compounds, which are often corrosive, irritant, and capable of causing skin sensitization.[2][3][4][5]
Hazard Assessment: Understanding the "Why" Behind the "What"
Effective PPE selection is not arbitrary; it is a direct response to a substance's potential routes of exposure and its inherent hazards. For this compound, we must mitigate risks associated with the following pathways:
-
Dermal Contact: As a solid, the primary risk is from dust settling on the skin. Upon contact with moisture, the hydrochloride salt can hydrolyze, and the resulting amine may cause significant skin irritation or, in severe cases, chemical burns.[3][5] Some amines are known to cause allergic skin reactions upon repeated exposure.[2][6]
-
Ocular Contact: The eyes are exceptionally vulnerable. Airborne dust can cause severe irritation and potentially serious, irreversible damage.[3][5][7] Direct contact with the solid or solutions is a critical risk.
-
Inhalation: Fine dust generated during handling, such as weighing or transfer, can be inhaled. This may lead to irritation of the entire respiratory tract.[1][8] During certain operations or in the event of a fire, hazardous decomposition products like nitrogen oxides and hydrogen chloride gas may be released.[1]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion via contaminated hands is possible and the substance is presumed to be harmful if swallowed.[8][9]
The Core PPE Ensemble: A Multi-Layered Defense
Your PPE is the final barrier between you and the chemical. Each component serves a specific purpose, and together, they form an integrated system of protection.
Primary Barrier: Hand Protection
The choice of gloves is critical. They must provide a sufficient barrier to prevent chemical permeation to the skin.
-
Rationale: Direct skin contact is a primary exposure route. The right gloves prevent both acute irritation and the potential for long-term sensitization.
-
Recommendation: At a minimum, single-use nitrile gloves are required for handling the solid and its solutions. Nitrile offers good resistance to a broad range of chemicals for short-duration tasks.[10]
-
Field Insight: For tasks involving larger quantities, extended handling times, or the use of solvents, consult a glove manufacturer's chemical resistance guide.[10] No glove material is universally impervious. For high-risk operations, consider double-gloving to provide an additional layer of protection and a clear indicator of a breach in the outer glove. Always inspect gloves for tears or pinholes before use.[11]
Essential Shielding: Eye and Face Protection
Ocular exposure can have devastating consequences, making this element of your PPE non-negotiable.
-
Rationale: The eyes lack the protective outer layer of skin and are highly susceptible to damage from chemical dust and splashes.[12]
-
Recommendation:
-
Minimum: ANSI Z87.1-compliant (or equivalent standard like EN166) safety glasses with side shields must be worn for all tasks.[5][13]
-
Best Practice: For any task with a splash hazard (e.g., preparing solutions, transfers) or significant dust generation, chemical splash goggles are required.[14]
-
Maximum Protection: When handling large quantities or performing tasks with a high risk of splashing or energetic reaction, a full-face shield should be worn over chemical splash goggles.[14][15]
-
Body Coverage: Protective Clothing
Your personal clothing is not a substitute for proper laboratory attire.
-
Rationale: Protective clothing prevents contamination of your skin and personal garments from spills, splashes, or airborne dust.
-
Recommendation: A buttoned, long-sleeved laboratory coat is mandatory.[10] Long pants and fully enclosed, chemical-resistant shoes are also required to ensure no skin is exposed.[10][14] Avoid fabrics like polyester that can melt and fuse to the skin upon contact with certain chemicals or in a fire.
Respiratory Safeguards: Controlling Inhalation Exposure
Engineering controls, such as a chemical fume hood, are the first and best line of defense against inhalation hazards.[4] PPE is used when these controls are insufficient.
-
Rationale: Inhaling chemical dust can cause significant respiratory irritation.[1]
-
Recommendation:
-
For Weighing/Transfer: If handling the powder outside of a certified chemical fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator is necessary. For nuisance dust, a particle respirator (e.g., N95, P95, or EU equivalent P1/P2) may be sufficient.[1]
-
For Higher-Risk Scenarios: For situations with potential vapor exposure or during spill cleanup, a higher level of protection, such as an air-purifying respirator with combination organic vapor/acid gas/particulate cartridges (e.g., OV/AG/P99 or ABEK-P2), is recommended.[1] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.[10][16]
-
Operational Protocols: Integrating Safety into Your Workflow
The following protocols and tools provide clear, actionable guidance for your daily operations.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task you are performing.
Caption: PPE selection workflow based on operational risk.
Summary of PPE Recommendations
This table provides a quick-reference guide for the minimum required PPE for common laboratory tasks.
| Task/Operation | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If not in fume hood) |
| Weighing Solid (<1g) | Low | Safety glasses with side shields | Single nitrile gloves | Lab coat, long pants, closed-toe shoes | Recommended (N95/P2) |
| Weighing Solid (>1g) | Moderate | Chemical splash goggles | Single nitrile gloves | Lab coat, long pants, closed-toe shoes | Required (N95/P2) |
| Handling Dilute Solution | Low-Moderate | Safety glasses with side shields | Single nitrile gloves | Lab coat, long pants, closed-toe shoes | Not typically required |
| Handling Concentrated Solution | Moderate-High | Chemical splash goggles | Double nitrile gloves | Lab coat, long pants, closed-toe shoes | Not typically required |
| Large Scale Transfer (>10g/L) | High | Face shield over goggles | Double nitrile or heavier gloves | Chemical-resistant apron over lab coat | Required (OV/AG/P cartridge respirator) |
| Spill Cleanup | High | Face shield over goggles | Double nitrile or heavier gloves | Chemical-resistant apron over lab coat | Required (OV/AG/P cartridge respirator) |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and, more critically, taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety glasses, goggles, or face shield.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - The "Contaminated to Clean" Principle:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the second glove and peel it off inside-out. Dispose of them immediately in the designated waste container.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Wash: Wash your hands again as a final precaution.
Emergency Procedures & Disposal
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]
Disposal of Contaminated Materials: All contaminated PPE and materials used for cleanup must be considered hazardous waste. Place them in a sealed, clearly labeled, and appropriate waste container.[1][9] Do not let the product enter drains.[1] Follow all local, institutional, and national regulations for chemical waste disposal.
By internalizing the principles and adhering to the protocols in this guide, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. capotchem.cn [capotchem.cn]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. healthybean.org [healthybean.org]
- 13. fishersci.com [fishersci.com]
- 14. support.hpe.com [support.hpe.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
